Product packaging for Psi-697(Cat. No.:CAS No. 851546-61-7)

Psi-697

Cat. No.: B1678263
CAS No.: 851546-61-7
M. Wt: 367.8 g/mol
InChI Key: DIEPFYNZGUUVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

PSI-697 is a novel, orally bioavailable, small-molecule antagonist of P-selectin . Its mechanism of action involves the dose-dependent inhibition of the binding between human P-selectin and its primary ligand, PSGL-1, which is a key initial step in leukocyte rolling and adhesion . This interaction is critical in vascular inflammatory and thrombotic processes. Preclinical research demonstrates that this compound exhibits efficacy in rodent models. In a model of vascular inflammation, oral administration of this compound (50 mg/kg) significantly reduced the number of rolling leukocytes by 39% compared to the vehicle control . Furthermore, in a rat model of venous thrombosis, this compound (100 mg/kg, p.o.) reduced thrombus weight by 18% without prolonging bleeding time, highlighting its potential as an antithrombotic agent . Studies also indicate its utility in investigating post-thrombotic syndrome, where this compound was shown to protect against vein wall injury, reducing stiffness and intimal thickness independently of thrombus mass, and in some measures, proving superior to low-molecular-weight heparin . In a model of arterial injury, treatment with this compound resulted in a dose-dependent decrease in the intima-to-media ratio, suggesting an inhibitory effect on restenosis . It is important to note that while preclinical data is promising, a clinical trial in humans concluded that a 600 mg oral dose of this compound did not inhibit platelet-monocyte aggregate formation, indicating its clinical efficacy remains to be fully established . This product is intended for research purposes only and is not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18ClNO3 B1678263 Psi-697 CAS No. 851546-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO3/c22-14-8-5-12(6-9-14)11-17-20(24)18(21(25)26)16-10-7-13-3-1-2-4-15(13)19(16)23-17/h5-10,24H,1-4,11H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEPFYNZGUUVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC3=C(C(=C(N=C23)CC4=CC=C(C=C4)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851546-61-7
Record name PSI-697
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851546617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSI-697
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12211
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PSI-697
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH1XC916ME
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Psi-697: A Technical Guide to its Inhibition of P-selectin/PSGL-1 Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psi-697, chemically identified as 2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid, is a novel, orally active small-molecule antagonist of P-selectin.[1] With a molecular mass of 367.83 g/mol , this compound has demonstrated significant potential in modulating inflammatory and thrombotic processes by targeting the critical interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies.

Core Mechanism: Inhibition of P-selectin/PSGL-1 Interaction

P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, plays a pivotal role in the initial tethering and rolling of leukocytes at sites of inflammation and vascular injury. This interaction is primarily mediated through the binding of P-selectin to PSGL-1 on the surface of leukocytes. By competitively inhibiting this binding, this compound effectively disrupts a key step in the inflammatory cascade and thrombus formation.

dot

Caption: this compound inhibits the binding of P-selectin to PSGL-1.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and pharmacokinetics of this compound.

In Vitro Efficacy
ParameterDescriptionValueReference
IC50 Concentration of this compound that inhibits 50% of human P-selectin binding to human PSGL-1 in Biacore and cell-based assays.50 - 125 µM[1]
In Vivo Efficacy in Rat Models
ModelDosageEffectReference
Surgical Inflammation (Cremaster Venules) 50 mg/kg p.o.39% reduction in rolling leukocytes (P < 0.05)[1]
Venous Thrombosis 100 mg/kg p.o.18% reduction in thrombus weight (P < 0.05)[1]
Carotid Artery Injury 15 mg/kg p.o. daily for 13 days25.7% decrease in intima/media ratio (P = 0.002)[1]
Carotid Artery Injury 30 mg/kg p.o. daily for 13 days40.2% decrease in intima/media ratio (P = 0.025)[1]
Venous Thrombosis (Stenosis Model) 30 mg/kg p.o. dailySignificantly decreased vein wall stiffness and intimal thickness[2]
Human Pharmacokinetics
DosageTime PointMean Plasma Concentration (ng/mL)Reference
600 mg p.o.4 hours1906[3][4]
600 mg p.o.24 hours83[3][4]
Rat Pharmacokinetics (Qualitative)

The pharmacokinetics of this compound in rats have been characterized by low clearance, a short half-life, a low volume of distribution, and moderate apparent oral bioavailability.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

P-selectin/PSGL-1 Binding Assay (Biacore)

dot

Biacore_Workflow cluster_preparation Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize human PSGL-1 on sensor chip Inject_sPsel Inject soluble P-selectin (analyte) Immobilize->Inject_sPsel Prepare_sPsel Prepare soluble human P-selectin Prepare_sPsel->Inject_sPsel Prepare_Psi697 Prepare this compound dilutions Inject_Psi697 Co-inject this compound with P-selectin Prepare_Psi697->Inject_Psi697 Measure_RU Measure Resonance Units (RU) to determine binding Inject_sPsel->Measure_RU Inject_Psi697->Measure_RU Plot_data Plot % inhibition vs. This compound concentration Measure_RU->Plot_data Calculate_IC50 Calculate IC50 value Plot_data->Calculate_IC50

Caption: Workflow for the Biacore-based P-selectin/PSGL-1 binding assay.

Protocol:

  • Immobilization: Human P-selectin glycoprotein ligand-1 (PSGL-1) is immobilized on a sensor chip surface.

  • Analyte Preparation: A solution of soluble human P-selectin is prepared.

  • Inhibitor Preparation: Serial dilutions of this compound are prepared.

  • Binding and Inhibition: Soluble P-selectin, either alone or in the presence of varying concentrations of this compound, is injected over the PSGL-1-coated surface.

  • Data Acquisition: The binding interaction is monitored in real-time by measuring the change in surface plasmon resonance units (RU).

  • Data Analysis: The percentage of inhibition of P-selectin binding is calculated for each concentration of this compound. The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration.

Cell-Based Leukocyte Adhesion Assay

dot

Cell_Adhesion_Workflow cluster_setup Assay Setup cluster_adhesion Adhesion and Treatment cluster_quantification Quantification Coat_plate Coat microplate wells with soluble P-selectin Add_cells Add HL-60 cells to coated wells Coat_plate->Add_cells Culture_cells Culture HL-60 cells (express PSGL-1) Culture_cells->Add_cells Prepare_Psi697 Prepare this compound dilutions Add_Psi697 Add this compound to wells Prepare_Psi697->Add_Psi697 Incubate Incubate to allow cell adhesion Add_cells->Incubate Add_Psi697->Incubate Wash_wells Wash to remove non-adherent cells Incubate->Wash_wells Quantify_adhesion Quantify adherent cells (e.g., fluorescence) Wash_wells->Quantify_adhesion Analyze_data Calculate % inhibition Quantify_adhesion->Analyze_data

Caption: Workflow for the cell-based leukocyte adhesion assay.

Protocol:

  • Plate Coating: Microplate wells are coated with soluble P-selectin-Ig fusion protein.

  • Cell Culture: HL-60 cells, a human promyelocytic leukemia cell line that expresses PSGL-1, are cultured and prepared for the assay.

  • Treatment: HL-60 cells are added to the P-selectin-coated wells in the presence of varying concentrations of this compound or a vehicle control.

  • Incubation: The plate is incubated to allow for cell adhesion to the P-selectin-coated surface.

  • Washing: Non-adherent cells are removed by a gentle washing step.

  • Quantification: The number of adherent cells is quantified, typically using a fluorescence-based method after labeling the cells.

  • Data Analysis: The percentage of inhibition of cell adhesion is calculated for each concentration of this compound.

In Vivo Surgical Inflammation Model (Rat Cremaster Muscle)

dot

Intravital_Microscopy_Workflow cluster_animal_prep Animal Preparation cluster_microscopy Intravital Microscopy cluster_analysis Data Analysis Administer_Psi697 Administer this compound orally to rats Anesthetize Anesthetize the rat Administer_Psi697->Anesthetize Exteriorize_cremaster Surgically exteriorize the cremaster muscle Anesthetize->Exteriorize_cremaster Mount_tissue Mount cremaster muscle on microscope stage Exteriorize_cremaster->Mount_tissue Induce_inflammation Induce inflammation (e.g., surgical trauma) Mount_tissue->Induce_inflammation Record_video Record video of postcapillary venules Induce_inflammation->Record_video Count_leukocytes Count rolling and adherent leukocytes Record_video->Count_leukocytes Calculate_reduction Calculate % reduction in leukocyte rolling Count_leukocytes->Calculate_reduction

Caption: Workflow for the in vivo surgical inflammation model.

Protocol:

  • Drug Administration: this compound is administered orally to rats at the desired dose.

  • Surgical Preparation: After a specified time for drug absorption, the rat is anesthetized, and the cremaster muscle is surgically exteriorized for microscopic observation.

  • Intravital Microscopy: The exteriorized cremaster muscle is observed under a microscope, and postcapillary venules are identified. Surgical trauma typically induces an inflammatory response.

  • Data Acquisition: Video recordings of the microcirculation are captured to observe leukocyte rolling and adhesion.

  • Data Analysis: The number of rolling leukocytes passing a defined point in a venule per unit of time is counted and compared between this compound-treated and vehicle-treated animals.

Conclusion

This compound is a potent and orally bioavailable small-molecule inhibitor of the P-selectin/PSGL-1 interaction. Its demonstrated efficacy in preclinical models of inflammation and thrombosis underscores its potential as a therapeutic agent for a range of cardiovascular and inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other P-selectin antagonists.

References

Methodological & Application

Application Notes: In Vitro Characterization of Psi-697, a P-Selectin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Abstract

These application notes provide a detailed protocol for the in vitro evaluation of Psi-697, a small molecule inhibitor of P-selectin. This compound competitively antagonizes the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), a key interaction in the mediation of leukocyte and platelet adhesion during inflammatory and thrombotic processes.[1] The protocols described herein are intended for researchers, scientists, and drug development professionals engaged in the characterization of P-selectin inhibitors. Included are methodologies for a static cell adhesion assay and a summary of the principles of a surface plasmon resonance (SPR)-based binding assay, both crucial for determining the inhibitory activity of compounds like this compound.

Introduction

P-selectin is a cell adhesion molecule expressed on the surface of activated endothelial cells and platelets. It plays a critical role in the initial tethering and rolling of leukocytes on the vascular endothelium, a prerequisite for their subsequent extravasation to sites of inflammation.[1] The interaction between P-selectin and PSGL-1, expressed on the surface of leukocytes, is a well-validated target for therapeutic intervention in various inflammatory and thrombotic diseases. This compound is an orally active small molecule antagonist of P-selectin.[1] This document outlines the in vitro assays to quantify the inhibitory potency of this compound.

Data Presentation

The in vitro inhibitory activity of this compound against the P-selectin/PSGL-1 interaction has been quantified using biochemical and cell-based assays. The following table summarizes the key quantitative data.

Assay TypeDescriptionEndpointThis compound ActivityReference Compound (Glycyrrhizin)
Biacore (SPR) Assay Measures the direct binding of soluble human P-selectin to immobilized human PSGL-1.IC₅₀ (50% inhibitory concentration)125 µM1 mM
Static Cell Adhesion Assay Measures the adhesion of HL-60 cells (expressing PSGL-1) to immobilized soluble P-selectin-Ig fusion protein.% Inhibition66% at 50 µM, 68% at 100 µMNot Applicable

Signaling Pathway

The interaction between P-selectin on activated endothelial cells or platelets and PSGL-1 on leukocytes is a critical step in the inflammatory cascade, leading to leukocyte tethering, rolling, and eventual extravasation into tissues. This compound acts by blocking this initial interaction.

cluster_endothelium Activated Endothelial Cell / Platelet cluster_leukocyte Leukocyte P-selectin P-selectin Binding Binding P-selectin->Binding Binds to PSGL-1 PSGL-1 PSGL-1->Binding This compound This compound This compound->Binding Inhibits Adhesion Adhesion Binding->Adhesion Leads to Inflammation Inflammation Adhesion->Inflammation

This compound Mechanism of Action.

Experimental Protocols

Static Cell Adhesion Assay for P-selectin Inhibition

This assay measures the ability of a compound to inhibit the adhesion of leukocytes (or a cell line expressing PSGL-1) to a surface coated with P-selectin.

Materials:

  • Human promyelocytic leukemia cell line (HL-60)

  • Recombinant human P-selectin-IgG Fc chimera

  • 96-well tissue culture plates

  • Assay Buffer: RPMI-1640

  • Blocking Buffer: Assay Buffer with 1% BSA

  • This compound

  • Vehicle control (e.g., DMSO)

  • Calcein-AM (fluorescent dye)

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 3 µg/ml of P-selectin-Ig in PBS overnight at 4°C.

    • Wash the wells three times with PBS to remove any unbound P-selectin.

    • Block the wells with Blocking Buffer for 1 hour at room temperature to prevent non-specific binding.

    • Wash the wells three times with Assay Buffer.

  • Cell Preparation:

    • Culture HL-60 cells in appropriate media.

    • On the day of the assay, harvest the cells and wash them with Assay Buffer.

    • Resuspend the cells in Assay Buffer at a concentration of 2 x 10⁶ cells/ml.

    • Label the cells by incubating with Calcein-AM according to the manufacturer's protocol. This will allow for fluorescent quantification of adherent cells.

    • Wash the cells to remove excess dye and resuspend in Assay Buffer.

  • Inhibition Assay:

    • Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control.

    • Add the diluted this compound or vehicle to the P-selectin coated wells.

    • Add the Calcein-AM labeled HL-60 cells to the wells.

    • Incubate the plate for 30-60 minutes at 37°C under static conditions.

  • Quantification:

    • Gently wash the wells with Assay Buffer to remove non-adherent cells. Repeat this step 2-3 times.

    • Add lysis buffer to each well to lyse the adherent cells and release the fluorescent dye.

    • Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein-AM.

  • Data Analysis:

    • Calculate the percentage of cell adhesion for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

Surface Plasmon Resonance (SPR) Assay for P-selectin/PSGL-1 Binding

This assay provides real-time, label-free analysis of the binding between P-selectin and PSGL-1 and the inhibitory effect of compounds.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. In this assay, PSGL-1 is immobilized on the sensor chip. A solution containing P-selectin is then flowed over the surface. The binding of P-selectin to PSGL-1 causes an increase in the SPR signal. The assay can be run in an inhibition format where P-selectin is pre-incubated with various concentrations of this compound before being flowed over the PSGL-1 surface. A reduction in the SPR signal indicates inhibition of the binding interaction.

General Workflow:

  • Immobilization: Covalently immobilize recombinant human PSGL-1 onto a sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a solution of soluble human P-selectin over the PSGL-1 and reference flow cells to measure the baseline binding response.

    • Regenerate the sensor surface to remove the bound P-selectin.

  • Inhibition Assay:

    • Pre-incubate a constant concentration of P-selectin with a range of concentrations of this compound.

    • Inject the P-selectin/Psi-697 mixtures over the PSGL-1 surface.

    • Measure the binding response for each concentration of the inhibitor.

  • Data Analysis:

    • The response units (RU) are proportional to the amount of P-selectin bound to the immobilized PSGL-1.

    • Calculate the percentage of inhibition for each this compound concentration compared to the control (P-selectin alone).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro inhibition assay for this compound.

cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Target_Prep Prepare Target (Immobilize P-selectin or PSGL-1) Incubation Incubate Target, Ligand, and this compound Target_Prep->Incubation Cell_Prep Prepare Cells/Ligand (HL-60 cells or soluble P-selectin) Cell_Prep->Incubation Compound_Prep Prepare this compound (Serial Dilutions) Compound_Prep->Incubation Measurement Measure Adhesion/Binding (Fluorescence or SPR signal) Incubation->Measurement Analysis Data Analysis (% Inhibition, IC50 determination) Measurement->Analysis

References

Application Notes and Protocols for Cell-Based Assays to Evaluate P-selectin Inhibition by Psi-697

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the inhibitory activity of Psi-697, a small molecule antagonist of P-selectin. The included methodologies are essential for preclinical assessment and mechanistic studies of P-selectin inhibitors in the context of drug development for inflammatory and thrombotic diseases.

Introduction to P-selectin and this compound

P-selectin (CD62P) is a cell adhesion molecule expressed on the surface of activated endothelial cells and platelets. It plays a critical role in the initial tethering and rolling of leukocytes and platelets on the vascular endothelium, a key step in the inflammatory cascade and thrombus formation. The primary ligand for P-selectin on leukocytes is P-selectin Glycoprotein Ligand-1 (PSGL-1). The interaction between P-selectin and PSGL-1 initiates a signaling cascade that leads to leukocyte activation, firm adhesion, and extravasation.

This compound is a novel, orally active small-molecule antagonist of P-selectin. It has been developed to disrupt the P-selectin/PSGL-1 interaction and thereby reduce the inflammatory response and thrombosis. In vitro and in vivo studies have demonstrated its potential in various models of vascular inflammation and thrombosis.[1] This document outlines key cell-based assays to quantify the inhibitory efficacy of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro and in vivo inhibitory activities of this compound.

Assay TypeModel SystemThis compound Concentration/DoseObserved EffectReference
P-selectin/PSGL-1 Binding Assay Biacore (in vitro)50-125 µM50% inhibition of human P-selectin binding to human PSGL-1 (IC50)[1]
Static Cell Adhesion Assay HL-60 cells on immobilized human P-selectin (in vitro)50 µM66% inhibition of cell binding[2]
100 µM68% inhibition of cell binding[2]
Leukocyte Rolling Assay Exteriorized rat cremaster venules (in vivo)50 mg/kg p.o.39% reduction in rolling leukocytes[1]
Venous Thrombosis Model Rat model100 mg/kg p.o.18% reduction in thrombus weight[1]
Carotid Injury Model Rat model15 mg/kg p.o. (daily for 13 days)25.7% decrease in intima/media ratio[1]
30 mg/kg p.o. (daily for 13 days)40.2% decrease in intima/media ratio[1][3]
Platelet-Monocyte Aggregate Formation Human smokers (in vivo)600 mg p.o.No significant inhibition of basal or stimulated platelet-monocyte aggregates[4]

Signaling Pathways and Experimental Workflow

P-selectin Signaling Pathway

The binding of P-selectin on activated endothelial cells or platelets to PSGL-1 on leukocytes initiates a signaling cascade within the leukocyte, leading to integrin activation and firm adhesion.

P_selectin_signaling cluster_endothelium Activated Endothelium/Platelet cluster_leukocyte Leukocyte P_selectin P-selectin (CD62P) PSGL1 PSGL-1 P_selectin->PSGL1 Binding Src_kinases Src Family Kinases PSGL1->Src_kinases Initiates Signaling ITAM_adaptors ITAM Adaptors Src_kinases->ITAM_adaptors Downstream_kinases Downstream Kinases ITAM_adaptors->Downstream_kinases Integrin_activation Integrin Activation (e.g., LFA-1) Downstream_kinases->Integrin_activation Firm_adhesion Firm Adhesion Integrin_activation->Firm_adhesion Psi697 This compound Psi697->P_selectin Inhibits experimental_workflow cluster_assays Cell-Based Assays start Start: Prepare this compound Stock Solution adhesion_assay Static Cell Adhesion Assay (HL-60 cells on P-selectin) start->adhesion_assay flow_assay Flow Cytometry Assay (Platelet-Monocyte Aggregates) start->flow_assay elisa_assay Soluble P-selectin ELISA start->elisa_assay data_analysis Data Analysis and IC50 Calculation adhesion_assay->data_analysis flow_assay->data_analysis elisa_assay->data_analysis results Results: Quantify this compound Inhibitory Activity data_analysis->results logical_relationship Psi697 This compound Administration P_selectin_binding P-selectin / PSGL-1 Binding Psi697->P_selectin_binding Inhibits Leukocyte_tethering Leukocyte Tethering & Rolling P_selectin_binding->Leukocyte_tethering Leads to Platelet_aggregation Platelet-Leukocyte Aggregation P_selectin_binding->Platelet_aggregation Leads to Inflammation Vascular Inflammation Leukocyte_tethering->Inflammation Contributes to Thrombosis Thrombosis Platelet_aggregation->Thrombosis Contributes to

References

Preparing Psi-697 for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo evaluation of Psi-697, a potent and orally bioavailable small-molecule inhibitor of P-selectin. The following sections detail its mechanism of action, pharmacokinetic profile in rodents, and established protocols for assessing its efficacy in preclinical models of vascular inflammation and thrombosis.

Mechanism of Action

This compound, with the chemical name 2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid, functions as a P-selectin antagonist. P-selectin is a cell adhesion molecule expressed on the surface of activated endothelial cells and platelets. It plays a critical role in the initial tethering and rolling of leukocytes and platelets on the vascular endothelium, a key process in inflammation and thrombosis. By inhibiting the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), this compound effectively reduces leukocyte adhesion and infiltration, as well as platelet aggregation, thereby mitigating vascular inflammation and thrombus formation.[1]

cluster_VascularInjury Vascular Injury / Inflammation cluster_Activation Cellular Activation EndothelialCells Endothelial Cells ActivatedEndothelium Activated Endothelium EndothelialCells->ActivatedEndothelium Inflammatory Stimuli Platelets Platelets ActivatedPlatelets Activated Platelets Platelets->ActivatedPlatelets Thrombotic Stimuli PSelectin P-selectin Expression ActivatedEndothelium->PSelectin ActivatedPlatelets->PSelectin LeukocyteRolling Leukocyte Rolling & Adhesion PSelectin->LeukocyteRolling binds to PSGL1 PSGL-1 on Leukocytes PSGL1->LeukocyteRolling Psi697 This compound Psi697->PSelectin Inhibits Thrombosis Thrombosis & Inflammation LeukocyteRolling->Thrombosis

Caption: Mechanism of action of this compound as a P-selectin inhibitor.

Pharmacokinetics in Rats

This compound exhibits favorable pharmacokinetic properties in rats, characterized by low clearance, a short half-life, a low volume of distribution, and moderate oral bioavailability.[1] This profile supports its use in oral dosing regimens for in vivo studies.

Quantitative In Vivo Efficacy Data

The following tables summarize the reported efficacy of this compound in various rat models of vascular disease.

Table 1: Efficacy of this compound in a Rat Model of Surgical Inflammation

Dosage (p.o.)EndpointResultSignificance
50 mg/kgReduction in rolling leukocytes39%P < 0.05
Data from a study using exteriorized rat cremaster venules.[1]

Table 2: Efficacy of this compound in a Rat Model of Venous Thrombosis

Dosage (p.o.)EndpointResultSignificance
100 mg/kgReduction in thrombus weight18%P < 0.05
This effect was achieved without prolonging bleeding time.[1]

Table 3: Efficacy of this compound in a Rat Model of Carotid Artery Injury

Dosage (p.o., daily for 13 days)EndpointResultSignificance
15 mg/kgDecrease in intima/media ratio25.7%P = 0.002
30 mg/kgDecrease in intima/media ratio40.2%P = 0.025
This compound was administered 1 hour before arterial injury and daily thereafter.[1]

Table 4: Effects of this compound on Vein Wall Injury in a Rat Stenosis Model of Venous Thrombosis

Dosage (p.o., daily for 7 days)EndpointResult
30 mg/kgVein wall stiffnessSignificantly decreased vs. control
30 mg/kgIntimal thickness scoreSignificantly decreased vs. control
30 mg/kgVein wall IL-13 levelsSignificantly decreased vs. control
30 mg/kgVein wall MCP-1 levelsSignificantly reduced vs. control
30 mg/kgVein wall PDGF-BB levelsSignificantly decreased
Treatment was initiated 2 days after thrombosis induction.[2]

Experimental Protocols

The following are detailed protocols for preparing and administering this compound in rodent models based on published studies.

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of a this compound suspension for oral gavage in rats.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Mortar and pestle or homogenizer

  • Weighing scale

  • Graduated cylinder or volumetric flask

  • Stir plate and stir bar

  • Oral gavage needles (appropriate size for the animal model)

  • Syringes

Procedure:

  • Calculate the required amount of this compound and vehicle. Based on the desired dose (e.g., 15, 30, 50, or 100 mg/kg) and the average weight of the animals, calculate the total amount of this compound needed. The volume to be administered is typically between 1-10 mL/kg, depending on the animal model and institutional guidelines.

  • Weigh the this compound powder accurately.

  • Prepare the vehicle solution. If using 0.5% methylcellulose, dissolve the appropriate amount in sterile water.

  • Suspend the this compound. Gradually add the this compound powder to the vehicle while continuously stirring or triturating with a mortar and pestle to ensure a uniform suspension. A homogenizer can also be used for larger volumes.

  • Verify the final concentration. The final concentration should be such that the desired dose is delivered in the chosen administration volume.

  • Store the suspension appropriately. Store the suspension at 4°C and protect it from light. It is recommended to prepare the suspension fresh daily or to determine its stability under storage conditions.

  • Administer via oral gavage. Prior to administration, ensure the suspension is well-mixed. Use a properly sized gavage needle to administer the calculated volume directly into the stomach of the animal.

Protocol 2: In Vivo Vascular Inflammation Model (Rat Cremaster Venule)

This protocol outlines the procedure to assess the anti-inflammatory effects of this compound on leukocyte rolling.

cluster_Workflow Vascular Inflammation Workflow AnimalAcclimation Animal Acclimation Psi697Admin Administer this compound (50 mg/kg p.o.) or Vehicle AnimalAcclimation->Psi697Admin SurgicalPrep Surgical Preparation (Exteriorize Cremaster Muscle) Psi697Admin->SurgicalPrep 1 hour post-dosing Microscopy Intravital Microscopy of Cremaster Venules SurgicalPrep->Microscopy DataAnalysis Quantify Leukocyte Rolling Microscopy->DataAnalysis Results Compare this compound vs. Vehicle DataAnalysis->Results

Caption: Experimental workflow for the rat cremaster venule inflammation model.

Procedure:

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: Administer this compound (50 mg/kg) or vehicle orally 1 hour prior to the surgical procedure.[1]

  • Surgical Preparation: Anesthetize the rat and surgically exteriorize the cremaster muscle for visualization of the microvasculature.

  • Intravital Microscopy: Mount the prepared tissue on a microscope stage and observe the post-capillary venules.

  • Data Acquisition: Record video footage of the venules for a defined period.

  • Analysis: Quantify the number of rolling leukocytes per minute in the observed venules.

  • Comparison: Compare the leukocyte rolling in the this compound-treated group to the vehicle-treated control group.

Protocol 3: In Vivo Venous Thrombosis Model (Rat IVC Ligation)

This protocol describes the induction and assessment of venous thrombosis and the effect of this compound.

cluster_Workflow Venous Thrombosis Workflow AnimalAcclimation Animal Acclimation ThrombosisInduction Induce Thrombosis (IVC Ligation/Stenosis) AnimalAcclimation->ThrombosisInduction TreatmentStart Initiate Treatment (Day 2 post-op) ThrombosisInduction->TreatmentStart DailyDosing Daily this compound (30-100 mg/kg p.o.) or Vehicle TreatmentStart->DailyDosing Daily for specified duration Endpoint Endpoint (Day 7 or other) DailyDosing->Endpoint ThrombusAnalysis Excise & Weigh Thrombus Analyze Vein Wall Endpoint->ThrombusAnalysis Results Compare Thrombus Weight & Vein Wall Injury ThrombusAnalysis->Results

Caption: Experimental workflow for the rat venous thrombosis model.

Procedure:

  • Animal Model: Male Sprague-Dawley rats.

  • Thrombosis Induction: Anesthetize the rat and induce thrombosis in the inferior vena cava (IVC) through stenosis or complete ligation.[2]

  • Treatment Regimen:

    • For thrombus weight reduction: Administer this compound (100 mg/kg) or vehicle orally.[1]

    • For vein wall injury assessment: Begin treatment 2 days after thrombosis induction with daily oral administration of this compound (30 mg/kg) or vehicle for 7 days.[2]

  • Endpoint: At the end of the study period, euthanize the animals.

  • Analysis:

    • Carefully excise the IVC segment containing the thrombus.

    • Separate the thrombus from the vein wall and weigh it.

    • The vein wall can be processed for histological analysis (intimal thickness) and measurement of inflammatory mediators (e.g., IL-13, MCP-1) by ELISA.[2]

  • Comparison: Compare the outcomes in the this compound-treated group to the vehicle-treated control group.

Protocol 4: In Vivo Carotid Artery Injury Model (Rat Balloon Injury)

This protocol is for evaluating the effect of this compound on neointimal formation following arterial injury.

Procedure:

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: Administer this compound (15 or 30 mg/kg) or vehicle orally 1 hour before the injury procedure and then once daily for 13 days.[1]

  • Arterial Injury: Anesthetize the rat and induce an endothelial injury in the common carotid artery using a balloon catheter.

  • Post-operative Care: Provide appropriate post-operative care and continue the daily dosing regimen.

  • Endpoint: On day 14, euthanize the animals and perfuse-fix the carotid arteries.

  • Histological Analysis: Excise the injured artery segment, process it for histology, and stain cross-sections (e.g., with hematoxylin and eosin).

  • Morphometric Analysis: Measure the areas of the intima and media of the artery to calculate the intima/media ratio.

  • Comparison: Compare the intima/media ratios between the this compound-treated groups and the vehicle-treated control group.

References

Application Notes and Protocols: The Rat Cremaster Venule Model for Evaluating the Anti-Inflammatory Effects of Psi-697

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inflammatory cascade is a complex biological process involving the recruitment of leukocytes from the bloodstream to sites of tissue injury or infection. A critical initial step in this process is the tethering and rolling of leukocytes along the endothelial lining of postcapillary venules, a process primarily mediated by the selectin family of adhesion molecules. P-selectin, expressed on the surface of activated endothelial cells and platelets, plays a pivotal role by interacting with its ligand, P-selectin glycoprotein ligand-1 (PSGL-1), on the surface of leukocytes.[1] This interaction facilitates the initial capture and subsequent rolling of leukocytes, which are prerequisites for their firm adhesion and transmigration into the inflamed tissue.

Psi-697 is a small molecule inhibitor of P-selectin that has shown promise as an anti-inflammatory agent. By blocking the interaction between P-selectin and PSGL-1, this compound is expected to reduce leukocyte recruitment and thereby ameliorate inflammation. The rat cremaster muscle intravital microscopy model is a well-established and powerful tool for the in vivo visualization and quantification of leukocyte-endothelial interactions in real-time.[2][3] This model allows for the direct observation of leukocyte rolling, adhesion, and transmigration in the microcirculation, making it an ideal platform to investigate the anti-inflammatory effects of compounds like this compound.

These application notes provide a detailed protocol for utilizing the rat cremaster venule model to assess the efficacy of this compound in inhibiting leukocyte recruitment.

Data Presentation

The anti-inflammatory effects of this compound in the rat cremaster venule model can be quantified by measuring its impact on key stages of the leukocyte adhesion cascade. The following table summarizes the expected quantitative data based on available literature.

ParameterVehicle Control (Mean ± SEM)This compound (30 mg/kg p.o.) (Mean ± SEM)This compound (50 mg/kg p.o.) (Mean ± SEM)Percentage Inhibition
Leukocyte Rolling Flux (leukocytes/min) Baseline26 ± 1.3% reduction39 ± 1.7% reduction[4]26-39%
Leukocyte Adhesion (adherent cells/100 µm venule) To be determinedData not availableData not availableExpected to decrease
Leukocyte Transmigration (extravasated cells/field) To be determinedData not availableData not availableExpected to decrease

Experimental Protocols

I. Rat Cremaster Muscle Preparation for Intravital Microscopy

This protocol details the surgical preparation of the rat cremaster muscle for the observation of microvascular events.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical board with a transparent pedestal

  • Intravital microscope with a water-immersion objective

  • Physiological salt solution (PSS), warmed to 37°C

  • Surgical instruments (forceps, scissors, sutures)

  • Cannulation supplies (PE-50 tubing)

  • Animal temperature control system

Procedure:

  • Anesthesia and Animal Preparation:

    • Anesthetize the rat via intraperitoneal injection of the anesthetic cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Place the animal in a supine position on the surgical board and maintain body temperature at 37°C using a heating pad.

    • If systemic drug delivery is required, cannulate the jugular vein for intravenous administration. For blood pressure monitoring, the carotid artery can be cannulated.

  • Surgical Exposure of the Cremaster Muscle:

    • Make a midline incision in the scrotum to expose the testis.

    • Carefully dissect the cremaster muscle, which encases the testis, from the surrounding scrotal tissue.

    • Make a longitudinal incision through the cremaster muscle, avoiding the main blood vessels.

    • Gently separate the testis and epididymis from the underlying cremaster muscle and move them to the side.

  • Mounting the Preparation:

    • Spread the cremaster muscle over the transparent pedestal on the surgical board.

    • Secure the edges of the muscle to the pedestal using 5-0 sutures, ensuring the tissue is flat and under slight tension to allow for clear visualization of the microvasculature.

    • Continuously superfuse the exposed tissue with warmed and gassed (95% N₂, 5% CO₂) PSS to maintain tissue viability.

II. Intravital Microscopy and Quantification of Leukocyte-Endothelial Interactions

This protocol describes the procedure for observing and quantifying the effects of this compound on leukocyte behavior.

Procedure:

  • Microscope Setup and Vessel Selection:

    • Position the surgical board on the stage of the intravital microscope.

    • Using a low-power objective, locate a suitable postcapillary venule (25-40 µm in diameter) for observation.

    • Switch to a high-power water-immersion objective for detailed visualization.

  • Drug Administration:

    • Administer this compound (e.g., 30 or 50 mg/kg) or vehicle control orally (p.o.) one hour prior to the observation period.[4]

  • Data Acquisition:

    • Allow the preparation to stabilize for at least 30 minutes after surgery and drug administration.

    • Record video footage of the selected venule for a defined period (e.g., 5-10 minutes) for offline analysis.

  • Quantification:

    • Leukocyte Rolling Flux: Count the number of leukocytes rolling past a defined point in the venule per minute.

    • Leukocyte Adhesion: Count the number of leukocytes that remain stationary for at least 30 seconds within a 100 µm segment of the venule.

    • Leukocyte Transmigration: Count the number of leukocytes that have migrated out of the venule into the surrounding tissue within the field of view.

Visualizations

Signaling Pathway of P-selectin Mediated Leukocyte Recruitment

P_selectin_pathway cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte P_selectin P-selectin PSGL1 PSGL-1 P_selectin->PSGL1 Binding Src_kinases Src Family Kinases PSGL1->Src_kinases Initiates Signaling Integrin_activation Integrin Activation (LFA-1, Mac-1) Src_kinases->Integrin_activation Signal Cascade Adhesion Firm Adhesion Integrin_activation->Adhesion Leads to Psi697 This compound Psi697->P_selectin Inhibits

Caption: P-selectin signaling cascade in leukocyte recruitment and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

experimental_workflow animal_prep Animal Preparation (Anesthesia, Cannulation) drug_admin Drug Administration (this compound or Vehicle) animal_prep->drug_admin cremaster_prep Cremaster Muscle Surgery drug_admin->cremaster_prep stabilization Stabilization Period (30 minutes) cremaster_prep->stabilization intravital_microscopy Intravital Microscopy (Video Recording) stabilization->intravital_microscopy data_analysis Offline Data Analysis (Rolling, Adhesion, Transmigration) intravital_microscopy->data_analysis results Results & Comparison data_analysis->results

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

References

Application Notes and Protocols: Carotid Artery Injury Model with Psi-697 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Psi-697 in a rat model of carotid artery injury, a valuable tool for studying vascular restenosis and developing novel therapeutic interventions. The protocols outlined below detail the surgical procedure for inducing carotid artery injury and the subsequent treatment regimen with this compound.

Introduction

Restenosis, the re-narrowing of a blood vessel following procedures like angioplasty or stenting, remains a significant clinical challenge. A key contributor to restenosis is neointimal hyperplasia, a process characterized by the proliferation and migration of vascular smooth muscle cells (VSMCs) and the deposition of extracellular matrix.[1][2][3] Animal models of arterial injury are crucial for understanding the pathophysiology of neointimal hyperplasia and for evaluating the efficacy of potential therapeutic agents.[4][5][6]

The rat carotid artery balloon injury model is a widely used and well-characterized preclinical model that mimics key aspects of human restenosis.[4][7][8] This model involves inducing a controlled injury to the carotid artery, which triggers a healing response that leads to the formation of a neointima.

This compound is a novel small-molecule inhibitor of P-selectin, an adhesion molecule that plays a critical role in the initial inflammatory response to vascular injury by mediating the rolling and adhesion of leukocytes and platelets to the activated endothelium.[9][10] By blocking P-selectin, this compound has the potential to attenuate the inflammatory cascade that contributes to the development of neointimal hyperplasia.

While this compound directly targets P-selectin, it is also important to understand the downstream signaling pathways involved in VSMC proliferation. Protein Kinase C (PKC) is a family of enzymes that are key regulators of VSMC proliferation and migration, and thus play a significant role in the pathogenesis of intimal hyperplasia.[11][12][13] Different PKC isozymes can have opposing effects on VSMC proliferation.[14]

Key Experimental Protocols

Rat Carotid Artery Balloon Injury Model

This protocol describes the surgical procedure for inducing endothelial denudation and vessel wall injury in the rat common carotid artery.[4][7]

Materials:

  • Male Sprague-Dawley rats (350-450g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, vessel clamps)

  • 2F Fogarty balloon catheter

  • Heparinized saline

  • Sutures

Procedure:

  • Anesthetize the rat and place it in a supine position.

  • Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully dissect the CCA from the surrounding tissues and vagus nerve.

  • Place temporary ligatures around the proximal CCA and the ICA. Ligate the distal ECA.

  • Make a small arteriotomy in the ECA.

  • Introduce the 2F balloon catheter through the arteriotomy into the CCA.

  • Inflate the balloon with saline and pass it through the CCA three times to denude the endothelium.

  • Remove the catheter and ligate the ECA proximal to the arteriotomy.

  • Remove the temporary ligatures to restore blood flow.

  • Close the incision in layers.

This compound Administration

This protocol outlines the oral administration of this compound to rats following carotid artery injury.[9]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles

Procedure:

  • Prepare a suspension of this compound in the vehicle at the desired concentration.

  • Administer this compound or vehicle to the rats via oral gavage.

  • In a typical study, the first dose is administered 1 hour before the carotid artery injury surgery.[9]

  • Continue daily administration for the duration of the study (e.g., 14 days).

Histological Analysis and Morphometry

This protocol describes the methods for assessing the extent of neointimal hyperplasia.[7]

Materials:

  • Formalin

  • Paraffin

  • Microtome

  • Stains (e.g., Hematoxylin and Eosin, Verhoeff-Van Gieson)

  • Microscope with imaging software

Procedure:

  • At the end of the study period, euthanize the rats and perfuse-fix the carotid arteries with formalin.

  • Excise the injured and contralateral control arteries and embed them in paraffin.

  • Cut cross-sections of the arteries and stain them.

  • Capture images of the stained sections and perform morphometric analysis to measure the areas of the lumen, intima, and media.

  • Calculate the intima-to-media (I/M) ratio as a primary endpoint.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on the intima/media ratio in a rat carotid artery injury model.[9]

Treatment GroupDose (mg/kg/day, p.o.)Intima/Media (I/M) RatioPercent Inhibition of I/M Ratio
Vehicle Control-0.82 ± 0.11-
This compound150.61 ± 0.0725.7%
This compound300.49 ± 0.0840.2%

*p < 0.05 compared to vehicle control

Signaling Pathways and Experimental Workflow

Caption: This diagram illustrates the proposed mechanism of action for this compound in the context of carotid artery injury.

cluster_vessel Blood Vessel Lumen cluster_wall Vessel Wall endothelium Endothelium platelets Platelets leukocytes Leukocytes vsmc Vascular Smooth Muscle Cells (VSMCs) neointima Neointima Formation (Proliferation & Migration) vsmc->neointima injury Carotid Artery Injury pselectin P-selectin Expression injury->pselectin induces psi697 This compound psi697->pselectin inhibits adhesion Leukocyte/Platelet Adhesion pselectin->adhesion inflammation Inflammation adhesion->inflammation inflammation->vsmc activates

Caption: This diagram outlines the experimental workflow for evaluating this compound in a rat carotid artery injury model.

start Start injury Induce Carotid Artery Injury start->injury treatment Administer this compound or Vehicle (Daily) injury->treatment euthanasia Euthanize and Harvest Arteries (Day 14) treatment->euthanasia histology Histological Processing euthanasia->histology analysis Morphometric Analysis (I/M Ratio) histology->analysis end End analysis->end

Caption: This diagram illustrates the central role of Protein Kinase C (PKC) in vascular smooth muscle cell proliferation, a key process in neointimal hyperplasia.

cluster_cell Vascular Smooth Muscle Cell receptor Growth Factor Receptor pkc Protein Kinase C (PKC) receptor->pkc activates downstream Downstream Signaling (e.g., MAPK/ERK) pkc->downstream nucleus Nucleus downstream->nucleus proliferation Cell Proliferation & Migration nucleus->proliferation growth_factor Growth Factors (e.g., PDGF, Ang II) growth_factor->receptor

References

Application Notes and Protocols for Flow Cytometry Analysis of Platelet-Monocyte Aggregates with the P-selectin Inhibitor Psi-697

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Platelet-monocyte aggregates (PMAs) are key cellular players in the interplay between thrombosis and inflammation, a field often termed "thromboinflammation."[1][2] The formation of these aggregates is a sensitive marker of platelet activation and is implicated in the pathogenesis of various cardiovascular and inflammatory diseases, including acute coronary syndromes, atherosclerosis, and sepsis.[1][2][3] The primary molecular interaction driving the formation of PMAs is the binding of P-selectin (CD62P), expressed on the surface of activated platelets, to its counter-receptor, P-selectin glycoprotein ligand-1 (PSGL-1), which is constitutively expressed on the surface of monocytes.[2][3] This interaction initiates the tethering and adhesion of monocytes to platelets, a process further stabilized by other receptor-ligand pairs.[2][3]

Given the central role of the P-selectin/PSGL-1 axis, pharmacological inhibition of this pathway is a promising therapeutic strategy to mitigate thromboinflammatory conditions. Psi-697 is a novel, orally available small-molecule antagonist of P-selectin.[4][5] These application notes provide a detailed protocol for the quantification of platelet-monocyte aggregates in human whole blood using flow cytometry and describe the application of this compound in this assay as a P-selectin inhibitor.

Mechanism of Platelet-Monocyte Aggregate Formation and Inhibition by this compound

Platelet activation, triggered by various stimuli such as thrombin or ADP, leads to the rapid translocation of P-selectin from intracellular α-granules to the platelet surface.[2][5] This exposed P-selectin then binds to PSGL-1 on monocytes, initiating the formation of PMAs.[2][3] This initial binding is reinforced by other interactions, such as the binding of platelet CD40L to monocyte CD40 and platelet GPIb to monocyte Mac-1.[2] The formation of PMAs can lead to monocyte activation, inducing the expression of tissue factor and the release of pro-inflammatory cytokines, thereby propagating a prothrombotic and pro-inflammatory state.[6][7]

This compound is designed to inhibit the binding of P-selectin to PSGL-1, thereby preventing the initial step of PMA formation.[4][8] In vitro studies have demonstrated that this compound can dose-dependently inhibit the interaction between human P-selectin and human PSGL-1.[4]

Platelet_Monocyte_Aggregation cluster_platelet Activated Platelet cluster_monocyte Monocyte cluster_inhibition platelet Platelet p_selectin P-selectin (CD62P) platelet->p_selectin Activation psgl1 PSGL-1 p_selectin->psgl1 Binding monocyte Monocyte monocyte->psgl1 pma Platelet-Monocyte Aggregate Formation psgl1->pma psi697 This compound psi697->p_selectin Inhibition inflammation Thrombo-inflammation pma->inflammation Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_staining Staining and Fixation cluster_analysis Data Acquisition and Analysis blood 1. Whole Blood Collection (Citrate or PPACK) aliquot 2. Aliquot Blood blood->aliquot treatment 3. In Vitro Treatment (this compound / Vehicle / Antibody) (e.g., 15 min, 37°C) aliquot->treatment activation 4. Platelet Activation (optional) (e.g., TRAP, 5 min, 37°C) treatment->activation stain 5. Antibody Staining (Anti-CD14 & Anti-CD42a) (20 min, Room Temp, Dark) activation->stain fix_lyse 6. Fixation & RBC Lysis (e.g., 1% PFA, 10 min) (Lyse, 10 min) stain->fix_lyse acquire 7. Acquire on Flow Cytometer fix_lyse->acquire gate 8. Gating and Analysis (Identify Monocytes, then PMAs) acquire->gate

References

Application Notes and Protocols for Inducing Thrombosis in a Rat Stenosis Model for Psi-697 Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for inducing thrombosis in a rat carotid artery stenosis model using ferric chloride and for the subsequent evaluation of the novel P-selectin inhibitor, Psi-697. The protocols outlined below are designed to ensure reproducibility and accuracy in assessing the anti-thrombotic efficacy of this compound.

Introduction

The ferric chloride-induced thrombosis model in rats is a widely used and reliable method for studying arterial thrombosis and evaluating the efficacy of novel antithrombotic agents. This model mimics the endothelial injury that often initiates thrombus formation in clinical settings. This compound is a small molecule inhibitor of P-selectin, a cell adhesion molecule that plays a crucial role in the initial steps of thrombus formation by mediating the interaction between platelets, leukocytes, and the activated endothelium. These protocols detail the procedures for inducing thrombosis, administering this compound, and quantifying its therapeutic effects.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in rat thrombosis models.

Table 1: Effect of this compound on Thrombus Weight in a Rat Venous Thrombosis Model

Treatment GroupDoseRoute of AdministrationThrombus Weight Reduction (%)p-value
Vehicle Control-p.o.0-
This compound100 mg/kgp.o.18< 0.05

Table 2: Effect of this compound on Intima/Media Ratio in a Rat Carotid Artery Injury Model

Treatment GroupDoseRoute of AdministrationDecrease in Intima/Media Ratio (%)p-value
Vehicle Control-p.o.0-
This compound15 mg/kgp.o.25.7= 0.002
This compound30 mg/kgp.o.40.2= 0.025

Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis Protocol

This protocol describes the surgical procedure for inducing thrombosis in the rat common carotid artery using ferric chloride.

Materials:

  • Male Sprague-Dawley rats (350-450 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Heating pad

  • Surgical instruments (scissors, forceps, vessel clamps)

  • Dissecting microscope

  • Ferric chloride (FeCl₃) solution (50% in sterile water)

  • Filter paper (1x2 mm strips)

  • Sterile saline

  • Sutures

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is maintained throughout the procedure.

    • Place the rat in a supine position on a heating pad to maintain body temperature.

    • Shave the ventral neck area and disinfect the surgical site with an antiseptic solution.

  • Surgical Procedure:

    • Make a midline cervical incision to expose the underlying muscles.

    • Carefully dissect the tissues to isolate the left common carotid artery, taking care to avoid damage to the vagus nerve.

    • Place loose sutures proximally and distally to the intended injury site for temporary occlusion if necessary.

    • Place a small piece of plastic or foil beneath the isolated artery to protect the surrounding tissues.

  • Thrombosis Induction:

    • Soak a 1x2 mm strip of filter paper in a 50% ferric chloride solution.

    • Carefully apply the saturated filter paper to the adventitial surface of the common carotid artery for 10 minutes.[1]

    • After 10 minutes, remove the filter paper and rinse the artery and surrounding area with sterile saline to remove residual ferric chloride.

  • Post-Procedure:

    • Remove the protective plastic/foil.

    • Confirm thrombus formation by observing a visible thrombus and cessation of blood flow. Blood flow can be monitored using a Doppler flow probe.

    • Close the incision in layers using appropriate sutures.

    • Administer post-operative analgesics as required and monitor the animal during recovery.

This compound Administration Protocol

This protocol outlines the administration of this compound for the evaluation of its anti-thrombotic effects.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Syringes

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 15 mg/kg, 30 mg/kg, or 100 mg/kg).

  • Administration:

    • Administer the this compound suspension or vehicle control to the rats via oral gavage.

    • The timing of administration should be consistent with the study design. For prophylactic evaluation, this compound is typically administered 1 hour before the induction of thrombosis. For therapeutic evaluation, administration would occur after thrombus formation.

Assessment of Thrombosis

3.3.1. Thrombus Weight Measurement

  • At the designated experimental endpoint, euthanize the rat.

  • Re-expose the carotid artery and carefully excise the thrombosed segment.

  • Gently remove any adherent connective tissue.

  • The thrombus can be weighed together with the vessel segment or carefully dissected from the vessel lumen for direct weight measurement.[2]

  • Record the wet weight of the thrombus.

3.3.2. Histological Analysis

  • Fix the excised carotid artery segment in 10% neutral buffered formalin for 24 hours.

  • Process the tissue and embed in paraffin.

  • Cut 5 µm thick cross-sections of the artery.

  • Stain the sections with Hematoxylin and Eosin (H&E) to visualize the vessel structure, thrombus morphology, and cellular components.[3][4][5]

  • Other stains, such as Masson's trichrome, can be used to assess collagen deposition and fibrosis in the vessel wall.[4]

  • Analyze the stained sections under a light microscope to assess the intima/media ratio and the extent of vessel occlusion.

Visualizations

Experimental_Workflow cluster_pre_procedure Pre-Procedure cluster_procedure Surgical Procedure cluster_post_procedure Post-Procedure & Analysis cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Psi697_Admin This compound or Vehicle Administration (p.o.) Randomization->Psi697_Admin Anesthesia Anesthesia Psi697_Admin->Anesthesia Carotid_Exposure Carotid Artery Exposure Anesthesia->Carotid_Exposure FeCl3_Application 50% FeCl3 Application (10 min) Carotid_Exposure->FeCl3_Application Thrombosis_Induction Thrombosis Induction FeCl3_Application->Thrombosis_Induction Monitoring Post-operative Monitoring Thrombosis_Induction->Monitoring Euthanasia Euthanasia at Endpoint Monitoring->Euthanasia Thrombus_Harvest Thrombus & Artery Harvest Euthanasia->Thrombus_Harvest Data_Collection Data Collection Thrombus_Harvest->Data_Collection Thrombus_Weight Thrombus Weight Measurement Data_Collection->Thrombus_Weight Histology Histological Analysis (H&E) Data_Collection->Histology IM_Ratio Intima/Media Ratio Calculation Histology->IM_Ratio

Caption: Experimental workflow for evaluating this compound in a rat thrombosis model.

P_Selectin_Signaling_Pathway cluster_endothelium Activated Endothelium cluster_platelet Activated Platelet cluster_leukocyte Leukocyte cluster_inhibition Inhibition cluster_downstream Downstream Effects P_Selectin_Endo P-Selectin Expression PSGL1 PSGL-1 P_Selectin_Endo->PSGL1 P_Selectin_Plt P-Selectin Expression P_Selectin_Plt->PSGL1 Leukocyte_Rolling Leukocyte Rolling & Adhesion PSGL1->Leukocyte_Rolling Psi697 This compound Psi697->P_Selectin_Endo Inhibits Psi697->P_Selectin_Plt Inhibits Platelet_Leukocyte_Agg Platelet-Leukocyte Aggregation Leukocyte_Rolling->Platelet_Leukocyte_Agg Tissue_Factor Tissue Factor Expression Platelet_Leukocyte_Agg->Tissue_Factor Thrombus_Formation Thrombus Formation Tissue_Factor->Thrombus_Formation

Caption: P-selectin signaling pathway in thrombosis and the inhibitory action of this compound.

References

Application Notes and Protocols for the Baboon Model of Venous Thrombosis and the P-selectin Inhibitor, Psi-697

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the baboon model of venous thrombosis and the application of Psi-697, a small molecule inhibitor of P-selectin, in this preclinical setting. The protocols are intended to guide researchers in the establishment and utilization of this model for the evaluation of novel anti-thrombotic and anti-inflammatory therapies.

Introduction

Venous thromboembolism (VTE), encompassing deep vein thrombosis (DVT) and pulmonary embolism (PE), is a major global health concern. The development of effective and safe therapies requires robust preclinical models that accurately recapitulate the pathophysiology of human VTE. The baboon model of venous thrombosis offers a valuable platform for such investigations due to the close physiological and hematological similarities between baboons and humans.

This compound is an orally bioavailable small molecule that selectively inhibits P-selectin, a cell adhesion molecule expressed on activated platelets and endothelial cells. P-selectin plays a critical role in the initial steps of thrombus formation by mediating the recruitment of leukocytes and platelets to the site of vascular injury. By blocking P-selectin, this compound represents a targeted therapeutic approach to prevent and treat venous thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound
ParameterSpeciesModelThis compound Concentration/DoseObserved EffectReference
P-selectin/PSGL-1 Binding Inhibition (IC50)HumanBiacore and cell-based assays50-125 µM50% inhibition of binding[1]
Leukocyte Rolling ReductionRatSurgical inflammation (cremaster venules)50 mg/kg p.o.39% reduction in rolling leukocytes[1]
Thrombus Weight ReductionRatVenous thrombosis model100 mg/kg p.o.18% reduction in thrombus weight[1]
Intima/Media Ratio ReductionRatCarotid artery injury model15-30 mg/kg p.o. (daily for 13 days)25.7% to 40.2% dose-dependent decrease[1]
Vein Wall Stiffness ReductionRatVenous thrombosis (stenosis) model30 mg/kg p.o. (daily)Significant decrease compared to control[2]
Intimal Thickness ReductionRatVenous thrombosis (stenosis) model30 mg/kg p.o. (daily)Significant decrease compared to control[2]
Platelet-Monocyte Aggregate FormationHumanHealthy smokers (in vivo)600 mg p.o. (single dose)No significant inhibition[3][4]
Vein Lumen OpeningBaboonIliac vein thrombosis model30 mg/kg p.o. (daily)>80% vein lumen opening over time[5]
Vein Wall InflammationBaboonIliac vein thrombosis model30 mg/kg p.o. (daily)Significantly decreased inflammation (MRV)[5]
Table 2: Pharmacokinetic Parameters of this compound in Rats
ParameterValue
ClearanceLow
Half-lifeShort
Volume of DistributionLow
Apparent Oral BioavailabilityModerate
Source: Characterization of the novel P-selectin inhibitor this compound in vitro and in rodent models of vascular inflammation and thrombosis.[1]

Experimental Protocols

Baboon Model of Iliac Vein Venous Thrombosis

This protocol describes the induction of deep vein thrombosis in the iliac vein of a baboon, a model that has been instrumental in studying thrombogenesis and evaluating novel therapeutics.[6][7]

Materials:

  • Adolescent baboons (Papio anubis or Papio ursinus)

  • Anesthetic agents (e.g., ketamine, isoflurane)

  • Surgical instruments for vascular access

  • Balloon embolectomy catheters

  • Fluoroscopy equipment

  • Contrast agent for venography

  • Duplex ultrasound equipment

  • Suture materials

Procedure:

  • Anesthesia and Preparation: Anesthetize the baboon and place it in a supine position. Aseptically prepare the surgical sites (e.g., neck for jugular access, groin for femoral access).

  • Vascular Access: Gain percutaneous or surgical access to the internal jugular vein and the femoral vein.

  • Baseline Imaging: Perform baseline contrast venography and duplex ultrasound of the iliac veins to document vessel patency and anatomy.[7]

  • Thrombus Induction:

    • Under fluoroscopic guidance, advance a balloon catheter via the internal jugular vein into the inferior vena cava and position it just below the iliac bifurcation.

    • Advance a second balloon catheter via the femoral vein to the proximal aspect of the iliac vein.

    • Inflate both balloons to occlude a segment of the iliac vein, inducing stasis.

    • Maintain balloon occlusion for a defined period (e.g., 6 hours) to allow for thrombus formation.[7]

  • Confirmation of Thrombosis: After the occlusion period, deflate and remove the balloon catheters. Confirm the presence of an occlusive thrombus using duplex ultrasound and/or venography.

  • Post-operative Care and Monitoring: Close the surgical sites and allow the animal to recover from anesthesia. Provide appropriate post-operative analgesia and care.

  • Thrombus Monitoring: Monitor thrombus size, resolution, and vein patency at predetermined time points (e.g., daily, weekly) using duplex ultrasound and/or magnetic resonance venography (MRV).[5][8][9]

Administration of this compound in the Baboon Model

This protocol outlines the administration of the P-selectin inhibitor this compound to baboons in the context of the venous thrombosis model.

Materials:

  • This compound (formulated for oral administration)

  • Vehicle control (placebo)

  • Oral gavage equipment or method for voluntary oral intake

Procedure:

  • Experimental Groups:

    • This compound Group: Baboons receive a daily oral dose of this compound (e.g., 30 mg/kg).[5]

    • Vehicle Control Group: Baboons receive a daily oral dose of the vehicle control.

    • (Optional) Comparator Group: Baboons receive a standard-of-care anticoagulant (e.g., low-molecular-weight heparin).

  • Dosing Regimen:

    • Initiate treatment prior to or after thrombus induction, depending on the study design (prophylactic vs. therapeutic). For a therapeutic effect study, treatment can begin after confirmation of thrombosis.

    • Administer this compound or vehicle control orally once daily for the duration of the study (e.g., 6 to 21 days).[5]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling: Collect blood samples at specified time points to measure plasma concentrations of this compound and to assess biomarkers of P-selectin inhibition (e.g., soluble P-selectin, platelet-leukocyte aggregates).

  • Efficacy Endpoints: At the end of the study, assess the primary and secondary endpoints, which may include:

    • Thrombus size and resolution (measured by imaging)

    • Vein lumen patency

    • Histological analysis of the vein wall for inflammation and fibrosis

    • Biomarkers of coagulation and inflammation

Visualizations

Signaling Pathway of P-selectin in Venous Thrombosis

P_selectin_pathway cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte cluster_platelet Platelet P_selectin_endo P-selectin Leukocyte_Rolling Leukocyte Rolling & Adhesion P_selectin_endo->Leukocyte_Rolling mediates PSGL1_endo PSGL-1 PSGL1_leuko PSGL-1 PSGL1_leuko->Leukocyte_Rolling binds to P-selectin TF Tissue Factor (TF) Thrombus_Formation Thrombus Formation TF->Thrombus_Formation initiates P_selectin_platelet P-selectin P_selectin_platelet->Leukocyte_Rolling mediates Thrombogenic_Stimuli Thrombogenic Stimuli (e.g., stasis, inflammation) Thrombogenic_Stimuli->P_selectin_endo Upregulation Thrombogenic_Stimuli->P_selectin_platelet Activation Psi_697 This compound Psi_697->P_selectin_endo inhibits Psi_697->P_selectin_platelet inhibits Leukocyte_Rolling->TF leads to Inflammation Inflammation Leukocyte_Rolling->Inflammation promotes

Caption: P-selectin signaling in venous thrombosis and the inhibitory action of this compound.

Experimental Workflow: this compound in Baboon Venous Thrombosis Model

experimental_workflow start Start animal_prep Baboon Acclimation & Baseline Assessment start->animal_prep thrombus_induction Iliac Vein Thrombosis Induction (Balloon Occlusion) animal_prep->thrombus_induction group_assignment Randomization to Treatment Groups thrombus_induction->group_assignment psi697_treatment This compound Administration (e.g., 30 mg/kg/day, p.o.) group_assignment->psi697_treatment This compound Group control_treatment Vehicle Control Administration group_assignment->control_treatment Control Group monitoring Longitudinal Monitoring (Duplex Ultrasound, MRV) psi697_treatment->monitoring control_treatment->monitoring endpoint Endpoint Analysis (Thrombus Size, Histology, Biomarkers) monitoring->endpoint end End endpoint->end

Caption: Workflow for evaluating this compound in the baboon venous thrombosis model.

References

Troubleshooting & Optimization

Psi-697 aqueous solubility challenges

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Psi-697

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing specifically on its aqueous solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound, with the chemical name 2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid, is a small molecule antagonist of P-selectin.[1] P-selectin is a cell adhesion molecule found on activated endothelial cells and platelets that plays a key role in vascular inflammation and thrombosis by mediating the initial capture and rolling of leukocytes.[1][2] this compound is investigated for its potential therapeutic effects in atherothrombotic and venous thrombotic diseases.[1]

Q2: What are the known solubility characteristics of this compound?

A: this compound has very limited aqueous solubility. Its maximum solubility in water is reported to be approximately 4.89 μM.[3] However, it demonstrates significantly higher solubility in organic solvents like dimethyl sulfoxide (DMSO), where it can exceed 45.8 mg/mL (124.51 mM).[3] This significant difference necessitates careful planning for experimental design.

Q3: Why is this compound poorly soluble in aqueous solutions?

A: The poor aqueous solubility is characteristic of many new chemical entities and is likely due to the hydrophobic nature of its core structure.[4] Although it contains a carboxylic acid group which can be ionized, the large, fused ring system is hydrophobic, making the molecule as a whole poorly soluble in water at neutral pH.

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound

Parameter Value Reference(s)
Molecular Formula C₂₁H₁₈ClNO₃ [3][5]
Molecular Weight 367.83 g/mol [1][5]
Max. Aqueous Solubility ~4.89 μM [3]
DMSO Solubility > 45.8 mg/mL (> 124.51 mM) [3]

| Melting Point | 203.5 - 208.2°C |[3] |

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound in experimental settings.

Q4: My this compound powder will not dissolve in my aqueous buffer (e.g., PBS, Saline). What should I do?

A: Direct dissolution of this compound in aqueous buffers is not recommended due to its low intrinsic solubility.[3] The standard procedure is to first prepare a high-concentration stock solution in an appropriate organic solvent.

  • Recommended Action: Prepare a stock solution in 100% DMSO. A concentration of 10-50 mM is typically achievable.[3] This stock can then be serially diluted into your aqueous experimental medium. See Protocol 1 for a detailed methodology.

Q5: I observed a precipitate after diluting my this compound DMSO stock into my cell culture medium or buffer. How can I fix this?

A: This is a common problem known as "crashing out," which occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit.

  • Immediate Troubleshooting Steps:

    • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.

    • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium or buffer is as low as possible (ideally ≤0.5%, and <0.1% for sensitive cell lines) to avoid solvent toxicity.

    • Increase Mixing: When diluting, add the DMSO stock to the aqueous solution dropwise while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can initiate precipitation.

    • Pre-warm the Medium: Adding the stock solution to a pre-warmed medium (e.g., 37°C) can sometimes help maintain solubility.[6]

  • Advanced Formulation Strategies:

    • pH Adjustment: Since this compound has a carboxylic acid group, its solubility is pH-dependent. Increasing the pH of the buffer (making it more alkaline) will deprotonate the acid, forming a more soluble carboxylate salt. This strategy must be compatible with your experimental system's pH constraints.[4]

    • Use of Excipients: For more complex applications like in vivo studies, formulation with surfactants (e.g., Polysorbate 80, Cremophor) or complexing agents (e.g., cyclodextrins) can enhance solubility and stability.[4][7]

Q6: How can I visually troubleshoot my solubility issues?

A: Use the following workflow to diagnose and solve common solubility problems.

G cluster_solutions Solutions start Start: Need to prepare P_697 working solution prep_stock Prepare concentrated stock in 100% DMSO (e.g., 20 mM) start->prep_stock dilute Dilute DMSO stock into final aqueous buffer/medium prep_stock->dilute observe Observe solution dilute->observe precipitate Precipitate forms? observe->precipitate solution_clear Solution is clear precipitate->solution_clear No troubleshoot Troubleshoot precipitate->troubleshoot Yes proceed Proceed with experiment solution_clear->proceed sol1 1. Lower final concentration troubleshoot->sol1 sol2 2. Use vigorous mixing during dilution troubleshoot->sol2 sol3 3. Consider pH adjustment or formulation aids (surfactants, etc.) troubleshoot->sol3

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard method for preparing a stock solution of this compound for use in most in vitro experiments.

  • Materials:

    • This compound (solid powder)

    • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or glass vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 20 mM stock from 5 mg of this compound, MW 367.83 g/mol , add 679.7 µL of DMSO).

    • Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C, protected from light and moisture.[3]

Protocol 2: Preparation of an Aqueous Suspension for In Vivo Oral Dosing

This protocol is adapted from published rodent studies and is suitable for oral gavage.[8]

  • Materials:

    • This compound (solid powder)

    • Polysorbate 80 (e.g., Tween® 80)

    • Methylcellulose (0.5% w/v) in distilled water

    • Mortar and pestle or homogenizer

  • Procedure:

    • Weigh the required amount of this compound.

    • Prepare the vehicle by adding Polysorbate 80 to the 0.5% methylcellulose solution to a final concentration of 2% (v/v).

    • Create a paste by adding a small amount of the vehicle to the this compound powder in a mortar and triturating with the pestle.

    • Gradually add the remaining vehicle while continuously mixing or homogenizing until a uniform suspension is achieved.

    • Prepare this suspension fresh daily and keep it stirring until administration to ensure homogeneity.

Mechanism of Action Context

Understanding how this compound works can inform experimental design. The diagram below illustrates its primary mechanism.

G platelet Activated Platelet or Endothelial Cell leukocyte Leukocyte pselectin P-selectin platelet->pselectin psgl1 PSGL-1 leukocyte->psgl1 binding Binding pselectin->binding psi697 This compound psi697->binding binding->psgl1 inhibition Inhibition adhesion Leukocyte Tethering & Rolling binding->adhesion

References

dissolving Psi-697 in DMSO for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Psi-697, a selective P-selectin inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous experimental medium.

Q2: What is the solubility of this compound in DMSO and aqueous solutions?

A2: this compound has high solubility in DMSO, exceeding 45.8 mg/mL (124.51 mM).[1] However, it has limited aqueous solubility, at approximately 4.89 μM.[1]

Q3: How should I store this compound solutions?

A3: For long-term stability, powdered this compound should be stored at -20°C in a desiccated environment.[1] DMSO stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years. To minimize degradation from moisture, it is advisable to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: What is the mechanism of action of this compound?

A4: this compound is a small-molecule antagonist of P-selectin. It competitively inhibits the binding of P-selectin to its ligand, P-selectin glycoprotein ligand-1 (PSGL-1), which is a critical step in the tethering and rolling of leukocytes on activated endothelial cells and platelets. This inhibition of P-selectin-mediated cell adhesion underlies its anti-inflammatory and antithrombotic effects.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous media.

  • Cause: The limited aqueous solubility of this compound can cause it to precipitate when a concentrated DMSO stock is rapidly diluted into an aqueous buffer or cell culture medium.

  • Solution:

    • Stepwise Dilution: Perform serial dilutions of your DMSO stock in the aqueous medium rather than a single large dilution.

    • Vortexing During Dilution: Add the this compound DMSO stock dropwise to the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing.

    • Warm the Medium: Gently warming the cell culture medium or buffer to 37°C before adding the DMSO stock can help improve solubility.

    • Lower Final Concentration: If precipitation persists, consider lowering the final concentration of this compound in your experiment.

Issue 2: Cellular toxicity observed in my cell culture experiments.

  • Cause: The DMSO solvent, rather than this compound itself, can be toxic to cells at higher concentrations. Most cell lines can tolerate DMSO concentrations up to 0.5%, while primary cells may be more sensitive.

  • Solution:

    • Calculate Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%. A concentration of 0.1% is generally considered safe for most cell lines.

    • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your this compound-treated cells. This will help you to distinguish between the effects of the compound and the solvent.

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type and assay.

Issue 3: Inconsistent or no effect of this compound in my assay.

  • Cause: This could be due to several factors, including improper storage, degradation of the compound, or sub-optimal experimental conditions.

  • Solution:

    • Freshly Prepared Solutions: Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.

    • Confirm P-selectin Expression: Ensure that the cells you are using express P-selectin or that your experimental system is otherwise dependent on P-selectin activity.

    • Optimize Incubation Time: The required incubation time for this compound to exert its effect may vary depending on the assay. Consider performing a time-course experiment to determine the optimal incubation period.

    • Positive Control: If possible, use a known positive control for P-selectin inhibition to validate your assay setup.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 367.83 g/mol [2]
Solubility in DMSO > 45.8 mg/mL (> 124.51 mM)[1]
Aqueous Solubility ~4.89 μM[1]
IC50 (P-selectin/PSGL-1 Binding) 50 - 125 μM[2]
Recommended Final DMSO Concentration in Cell Culture ≤ 0.5%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving in DMSO: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, sterile tubes and store at -20°C or -80°C.

Protocol 2: General Cell-Based Assay

  • Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere or stabilize overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock. Prepare the final working concentrations by diluting the stock solution in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (e.g., 0.5%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the predetermined duration of your experiment.

  • Assay Readout: Proceed with your specific assay to measure the desired endpoint (e.g., cell adhesion, cytokine production, etc.).

Visualizations

Psi-697_Mechanism_of_Action cluster_endothelial_cell Activated Endothelial Cell / Platelet cluster_leukocyte Leukocyte P-selectin P-selectin PSGL-1 PSGL-1 P-selectin->PSGL-1 Binding Cell Adhesion Cell Adhesion PSGL-1->Cell Adhesion Initiates This compound This compound This compound->P-selectin Inhibits

Caption: Mechanism of action of this compound.

P_selectin_Signaling_Pathway P-selectin P-selectin PSGL-1 PSGL-1 P-selectin->PSGL-1 Binding Src_Kinases Src Kinases (Fgr, Hck, Lyn) PSGL-1->Src_Kinases ITAM_Adapters ITAM Adapters (DAP12, FcRγ) Src_Kinases->ITAM_Adapters Syk Syk ITAM_Adapters->Syk p38_MAPK p38 MAPK Syk->p38_MAPK Integrin_Activation Integrin Activation (LFA-1) p38_MAPK->Integrin_Activation Leukocyte_Adhesion Leukocyte Slow Rolling & Adhesion Integrin_Activation->Leukocyte_Adhesion

Caption: P-selectin/PSGL-1 downstream signaling.

Experimental_Workflow A Prepare concentrated This compound stock in 100% DMSO C Thaw stock and prepare working dilutions in medium A->C B Seed cells and allow to stabilize D Treat cells with this compound or vehicle control B->D C->D E Incubate for desired time D->E F Perform assay and analyze results E->F

Caption: General experimental workflow for this compound.

References

Technical Support Center: Optimizing Psi-697 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Psi-697 for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets.[1][2] P-selectin plays a crucial role in the initial tethering and rolling of leukocytes on the endothelium, a critical step in the inflammatory response and thrombus formation.[1][2] By blocking the interaction of P-selectin with its ligand, P-selectin glycoprotein ligand-1 (PSGL-1), this compound effectively reduces leukocyte adhesion and infiltration into tissues, as well as platelet aggregation.[1][2]

Q2: What are the typical dosage ranges for this compound in preclinical in vivo studies?

Dosage ranges for this compound in preclinical models vary depending on the animal species and the specific disease model. Studies in rats have utilized oral doses ranging from 15 mg/kg to 100 mg/kg.[1][3] For instance, in a rat venous thrombosis model, a dose of 100 mg/kg was shown to be effective, while in a carotid artery injury model, doses of 15 and 30 mg/kg demonstrated dose-dependent efficacy.[1][3] In a baboon model of venous thrombosis, a daily oral dose of 30 mg/kg was used.[4]

Q3: How is this compound typically administered in animal studies?

In the majority of published preclinical studies, this compound is administered orally via gavage.[3] This method allows for precise dose administration.

Q4: What is a suitable vehicle for the oral formulation of this compound?

The specific vehicle used for the oral formulation of this compound in many preclinical studies is not explicitly detailed in the available literature. The selection of an appropriate vehicle is a critical step in study design and often requires empirical testing to ensure the compound's solubility, stability, and bioavailability. Commonly used vehicles for oral gavage in rodent studies include aqueous solutions of suspending agents like methylcellulose or carboxymethylcellulose, often with a small amount of a surfactant such as Tween 80 to aid in solubilization.[5] A typical starting point could be a formulation of 0.5% methylcellulose in sterile water.

Q5: What is the pharmacokinetic profile of this compound?

In rats, this compound is characterized by low clearance, a short half-life, a low volume of distribution, and moderate oral bioavailability.[1] In a human study, a single 600 mg oral dose resulted in a peak plasma concentration of 1906 ng/mL at 4 hours, which decreased to 83 ng/mL at 24 hours.[6]

Troubleshooting Guide

Issue 1: Inconsistent or lack of efficacy at previously reported doses.

  • Question: We are not observing the expected therapeutic effect of this compound in our in vivo model, even at doses reported in the literature. What could be the issue?

  • Answer:

    • Formulation and Administration:

      • Vehicle Selection: The choice of vehicle is critical. If this compound is not properly solubilized or suspended, the actual dose delivered may be inconsistent. Consider re-evaluating your vehicle formulation. You may need to perform solubility tests with different vehicles to find the optimal one for your compound lot.

      • Gavage Technique: Improper oral gavage technique can lead to incorrect dosing or aspiration, affecting the health of the animal and the study outcome. Ensure that personnel are properly trained and the gavage volume is appropriate for the animal's size.

    • Animal Model Variability:

      • Species and Strain Differences: Pharmacokinetics and pharmacodynamics can vary significantly between different species and even strains of the same species. The effective dose in one rat strain may not be directly translatable to another.

      • Disease Model Induction: Ensure that the disease model is induced consistently and that the timing of this compound administration is appropriate for the model's pathophysiology. For example, in an acute inflammation model, the timing of drug administration relative to the inflammatory stimulus is critical.

    • Compound Integrity:

      • Verify the purity and stability of your this compound compound. Degradation of the compound can lead to a loss of activity.

Issue 2: Observing unexpected toxicity or adverse effects.

  • Question: Our animals are showing signs of toxicity (e.g., weight loss, lethargy) at doses that were reported to be safe. What should we do?

  • Answer:

    • Dose-Range Finding Study: It is crucial to perform a dose-range finding or maximum tolerated dose (MTD) study in your specific animal model and strain before proceeding with efficacy studies.[7] This will help establish a safe and effective dose range.

    • Vehicle Toxicity: The vehicle itself can sometimes cause adverse effects. Run a vehicle-only control group to rule out any toxicity associated with the formulation.

    • Off-Target Effects: While this compound is a P-selectin inhibitor, high concentrations could potentially have off-target effects. If toxicity is observed at doses required for efficacy, it may be necessary to explore alternative dosing regimens (e.g., more frequent, lower doses) or different formulations to improve the therapeutic index.

    • P-selectin Inhibition-Related Effects: While generally considered safe, P-selectin inhibition could potentially impact immune surveillance or hemostasis.[8] Monitor for any signs of increased susceptibility to infections or bleeding. However, one study in a rat venous thrombosis model showed that this compound did not prolong bleeding time.[1]

Issue 3: High variability in plasma concentrations of this compound.

  • Question: We are seeing significant animal-to-animal variability in the plasma concentrations of this compound after oral administration. How can we reduce this variability?

  • Answer:

    • Fasting: Ensure that animals are fasted for a consistent period before oral dosing. The presence of food in the stomach can significantly affect the absorption of orally administered compounds.

    • Formulation Homogeneity: If using a suspension, ensure that it is thoroughly mixed before each administration to guarantee a uniform dose.

    • Gavage Volume and Concentration: Use a consistent and accurate gavage volume for each animal, and ensure the concentration of this compound in the formulation is precise.

    • Blood Sampling Technique: Standardize the blood collection method, including the time of collection relative to dosing and the site of collection, as these can influence measured plasma concentrations.

Data Presentation

Table 1: Summary of In Vivo Dosages of this compound in Preclinical Models

Animal ModelSpeciesRoute of AdministrationDosageObserved EffectReference
Venous ThrombosisRatOral Gavage100 mg/kg18% reduction in thrombus weight[1]
Venous ThrombosisRatOral Gavage30 mg/kg/dayDecreased vein wall injury[3]
Carotid Artery InjuryRatOral Gavage15 mg/kg/day25.7% decrease in intima/media ratio[1]
Carotid Artery InjuryRatOral Gavage30 mg/kg/day40.2% decrease in intima/media ratio[1]
Vascular Inflammation (Cremaster Venule)RatOral Gavage50 mg/kg39% reduction in rolling leukocytes[1]
Venous ThrombosisBaboonOral30 mg/kg/dayPromoted thrombus resolution[4]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesDoseRouteCmaxTmaxHalf-lifeBioavailabilityReference
Rat----ShortModerate[1]
Human600 mgOral1906 ng/mL4 hours--[6]

Experimental Protocols

Protocol 1: Rat Model of Venous Thrombosis (Inferior Vena Cava Stenosis)

This protocol is adapted from studies investigating the antithrombotic effects of this compound.[3]

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. A midline laparotomy is performed to expose the inferior vena cava (IVC).

  • IVC Stenosis: The IVC is carefully dissected, and a ligature is placed around it, along with a temporary spacer (e.g., a 25-gauge needle). The ligature is tied, and the spacer is then removed to create a standardized stenosis.

  • This compound Administration: this compound is administered via oral gavage at the desired dose (e.g., 30 mg/kg/day). Dosing can begin before or after the induction of thrombosis, depending on the study's objective (prophylactic vs. therapeutic).

  • Thrombus Evaluation: At the end of the study period, the IVC is harvested. The thrombus is carefully removed and weighed. The vein wall can also be processed for histological analysis to assess inflammation and injury.[3]

Protocol 2: Rat Cremaster Muscle Model for Intravital Microscopy

This protocol is a standard method for visualizing leukocyte-endothelial interactions in vivo.[9][10]

  • Animal Preparation: A male rat is anesthetized, and the cremaster muscle is exteriorized and prepared for microscopy. The animal is placed on a specialized stage, and the muscle is kept moist and warm with a physiological salt solution.

  • This compound Administration: this compound is administered orally by gavage at the desired dose (e.g., 50 mg/kg) at a specified time before the inflammatory challenge.[1]

  • Inflammatory Challenge: An inflammatory stimulus (e.g., topical application of a chemokine or surgical trauma) is applied to the cremaster muscle to induce leukocyte rolling and adhesion.

  • Intravital Microscopy: Post-capillary venules are observed using an intravital microscope. The number of rolling and adherent leukocytes is quantified over a set period and vessel length.

Mandatory Visualizations

P_Selectin_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_platelet Platelet cluster_leukocyte Leukocyte Inflammatory Stimuli Inflammatory Stimuli P-selectin (Endothelium) P-selectin (Endothelium) Inflammatory Stimuli->P-selectin (Endothelium) Upregulation PSGL-1 PSGL-1 P-selectin (Endothelium)->PSGL-1 Binding Platelet Activation Platelet Activation P-selectin (Platelet) P-selectin (Platelet) Platelet Activation->P-selectin (Platelet) P-selectin (Platelet)->PSGL-1 Binding Leukocyte Rolling & Adhesion Leukocyte Rolling & Adhesion PSGL-1->Leukocyte Rolling & Adhesion This compound This compound This compound->P-selectin (Endothelium) This compound->P-selectin (Platelet)

Caption: Mechanism of action of this compound.

Dose_Optimization_Workflow Start Start Literature Review & Dose Selection Literature Review & Dose Selection Start->Literature Review & Dose Selection Formulation Development Formulation Development Literature Review & Dose Selection->Formulation Development Dose-Range Finding / MTD Study Dose-Range Finding / MTD Study Formulation Development->Dose-Range Finding / MTD Study Efficacy Study Efficacy Study Dose-Range Finding / MTD Study->Efficacy Study Pharmacokinetic Analysis Pharmacokinetic Analysis Efficacy Study->Pharmacokinetic Analysis Data Analysis & Interpretation Data Analysis & Interpretation Pharmacokinetic Analysis->Data Analysis & Interpretation Refine Dose / Regimen Refine Dose / Regimen Data Analysis & Interpretation->Refine Dose / Regimen Refine Dose / Regimen->Efficacy Study Iterate End End Refine Dose / Regimen->End Optimal Dose Found

Caption: Experimental workflow for dose optimization.

Troubleshooting_Logic Inconsistent Efficacy Inconsistent Efficacy Check Formulation Check Formulation Inconsistent Efficacy->Check Formulation Yes Review Gavage Technique Review Gavage Technique Inconsistent Efficacy->Review Gavage Technique Yes Verify Animal Model Verify Animal Model Inconsistent Efficacy->Verify Animal Model Yes Assess Compound Integrity Assess Compound Integrity Inconsistent Efficacy->Assess Compound Integrity Yes Unexpected Toxicity Unexpected Toxicity Perform MTD Study Perform MTD Study Unexpected Toxicity->Perform MTD Study Yes Run Vehicle Control Run Vehicle Control Unexpected Toxicity->Run Vehicle Control Yes Evaluate Dosing Regimen Evaluate Dosing Regimen Unexpected Toxicity->Evaluate Dosing Regimen Yes

Caption: Troubleshooting decision tree.

References

inconsistent results with Psi-697 on platelet-monocyte aggregates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Psi-697 and Platelet-Monocyte Aggregate Assays. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to address inconsistencies in your experimental results with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the investigation of this compound's effect on platelet-monocyte aggregates.

Q1: We are observing inconsistent or no inhibition of platelet-monocyte aggregates with this compound in our human whole blood assays. Is this expected?

A1: Yes, this is a documented finding in human studies. A double-blind, randomized, placebo-controlled crossover study in healthy smokers found that oral administration of 600 mg of this compound did not inhibit basal or stimulated platelet-monocyte aggregate formation at 4 or 24 hours post-dose, despite achieving significant plasma concentrations of the drug[1][2][3][4]. In the same study, a P-selectin blocking antibody (CLB-Thromb6) did effectively inhibit aggregate formation, confirming that the P-selectin pathway was active and measurable[1][2][3][4]. This suggests that while this compound is a P-selectin antagonist, its effect on platelet-monocyte aggregates in humans may be limited at the doses studied[1][3].

Q2: Could the lack of effect of this compound in our assays be due to our experimental setup?

A2: While the clinical evidence points towards a lack of efficacy at the tested dose for this specific biomarker, it is crucial to rule out experimental variability. Platelet-monocyte aggregate measurements are highly sensitive to pre-analytical variables[5]. Inconsistent results can arise from:

  • Blood Collection: The method of blood collection can impact baseline platelet activation. Samples from intravenous cannulae may show higher platelet-monocyte aggregation compared to direct venipuncture[6][7].

  • Anticoagulant Choice: The anticoagulant used can significantly alter the levels of measured aggregates. Heparin can lead to higher baseline aggregation, while EDTA and citrate may show lower levels[6][7]. For platelet activation studies, a direct thrombin inhibitor like D-phenylalanine-L-prolyl-L-arginine chloromethyl ketone (PPACK) is often recommended[4][6][7].

  • Sample Handling: Delays in processing can artificially increase platelet-monocyte aggregate formation. It is recommended to minimize the time between blood collection and sample fixation[6][7].

Q3: What are the key interaction pathways involved in platelet-monocyte aggregate formation that we should be aware of?

A3: The primary pathway is the interaction between P-selectin (CD62P), expressed on the surface of activated platelets, and P-selectin glycoprotein ligand-1 (PSGL-1), which is constitutively expressed on monocytes[8][9][10]. However, other receptor-ligand pairs can stabilize the aggregates, including:

  • Platelet CD40L with monocyte CD40[9][11]

  • Platelet GPIb with monocyte Mac-1 (CD11b/CD18)[8][9]

  • Platelet GPVI with monocyte CD147[11]

It's possible that under certain conditions, P-selectin-independent mechanisms contribute to aggregate formation, which could be a reason for the lack of a complete inhibitory effect of a P-selectin antagonist[4].

Q4: How can we confirm that our flow cytometry assay for platelet-monocyte aggregates is working correctly?

A4: To validate your assay, you should include both positive and negative controls.

  • Positive Control: Use a known agonist of platelet activation, such as Thrombin Receptor-Activating Peptide (TRAP), to induce a robust increase in platelet-monocyte aggregates[1][2][3]. This confirms that your system can detect an increase in aggregation.

  • Negative Control (Inhibition): A P-selectin blocking antibody is an excellent control to demonstrate that the assay can detect inhibition of the target pathway[1][2][3].

  • Isotype Control: Use an isotype control antibody for your fluorescently labeled antibodies to account for non-specific binding.

Q5: What are the expected ranges for platelet-monocyte aggregates in healthy vs. diseased states?

A5: The percentage of circulating platelet-monocyte aggregates can vary significantly depending on the population and the assay methodology. However, some general ranges have been reported:

  • Healthy Controls: In one study, healthy volunteers had an average of 5.64% platelet-monocyte aggregates[8]. Another reported a baseline of 8.2% before stimulation[1][2][3].

  • Disease States: Levels are often elevated in inflammatory and prothrombotic conditions. For example, septic patients showed an average of 11.70%[8], and patients with acute myocardial infarction had 11.13%[8]. Critically ill COVID-19 patients also exhibit increased platelet-monocyte aggregates[12][13].

Data Presentation

Table 1: Effect of this compound on Platelet-Monocyte Aggregates in Humans

Treatment GroupTime PointPlasma this compound Conc. (ng/mL)Unstimulated PMAs (%)TRAP-Stimulated PMAs (%)
Placebo4hN/A~8%Up to ~95%
This compound (600mg)4h1906No significant difference from placebo[1][2][3]No significant difference from placebo[1][2][3]
Placebo24hN/A~8%Up to ~95%
This compound (600mg)24h83No significant difference from placebo[1][2][3]No significant difference from placebo[1][2][3]

Data summarized from a study in healthy smokers. PMAs = Platelet-Monocyte Aggregates. TRAP (Thrombin Receptor-Activating Peptide) was used as an ex vivo stimulant.[1][2][3]

Table 2: Influence of Anticoagulant on Platelet-Monocyte Aggregate Measurement

AnticoagulantMean Platelet-Monocyte Aggregates (%)
Heparin20.1%
PPACK16.8%
Sodium Citrate12.3%
EDTA9.5%

Data from a study on methodological considerations for flow cytometric analysis of PMAs.[6][7]

Experimental Protocols

Protocol 1: Flow Cytometric Analysis of Platelet-Monocyte Aggregates in Human Whole Blood

This protocol is adapted from methodologies described in the literature[1][6][7].

1. Blood Collection: a. Collect whole blood via direct venipuncture using a 19-gauge needle to minimize platelet activation. b. Anticoagulate the blood with a direct thrombin inhibitor such as PPACK (75 µmol/L final concentration).

2. Sample Preparation and Staining (perform immediately after collection): a. In a polypropylene tube, add 5 µL of whole blood to 55 µL of HEPES buffer. b. Add fluorescently labeled antibodies to identify monocytes and platelets. For example:

  • Anti-CD14 (monocyte marker)[6][7]
  • Anti-CD42a or CD41 (platelet markers)[6][7] c. Incubate in the dark at room temperature for 15-20 minutes. d. (Optional Stimulation): For stimulated samples, add a platelet agonist like TRAP (0.1 to 1.0 µM) and incubate for a specified time before staining. e. (Optional Inhibition): For inhibition experiments, pre-incubate the blood with this compound or a control inhibitor (e.g., P-selectin blocking antibody) before stimulation and staining.

3. Fixation and Lysis: a. Add a fixative solution (e.g., 1% paraformaldehyde) to stop the reaction and preserve the cell aggregates. b. Add a red blood cell lysis buffer and incubate as per the manufacturer's instructions. c. Centrifuge the samples and resuspend the cell pellet in a sheath fluid like PBS.

4. Flow Cytometry Analysis: a. Acquire samples on a flow cytometer. b. Gate on the monocyte population based on their forward and side scatter characteristics and positive staining for the monocyte marker (e.g., CD14). c. Within the monocyte gate, quantify the percentage of cells that are also positive for the platelet marker (e.g., CD42a). These are your platelet-monocyte aggregates.

Mandatory Visualizations

G cluster_platelet Activated Platelet cluster_monocyte Monocyte cluster_inhibitor Inhibitor P_selectin P-selectin (CD62P) PSGL1 PSGL-1 P_selectin->PSGL1 Primary Interaction GPIb GPIb Mac1 Mac-1 GPIb->Mac1 Adhesion CD40L CD40L CD40 CD40 CD40L->CD40 Stabilization Psi697 This compound Psi697->P_selectin Antagonizes

Caption: Signaling pathway of platelet-monocyte aggregate formation.

G start Inconsistent Results with this compound check_human_data Review Human Clinical Data: Did this compound show efficacy on PMAs? start->check_human_data no_human_efficacy Finding: No significant effect observed in human studies at the dose tested. check_human_data->no_human_efficacy No check_assay Is the Assay Validated? check_human_data->check_assay Yes no_human_efficacy->check_assay assay_ok Assay is Valid check_assay->assay_ok Yes assay_not_ok Assay Not Valid check_assay->assay_not_ok No check_preanalytical Review Pre-analytical Variables: - Anticoagulant - Blood Collection - Sample Handling assay_ok->check_preanalytical troubleshoot_assay Troubleshoot Assay: - Check Controls (Agonist/Ab) - Review Gating Strategy assay_not_ok->troubleshoot_assay troubleshoot_assay->check_assay conclusion Conclusion: Inconsistency likely due to lack of drug effect on this biomarker in humans, not assay failure. check_preanalytical->conclusion

Caption: Troubleshooting workflow for inconsistent this compound results.

G blood_collection 1. Whole Blood Collection (Venipuncture, PPACK anticoagulant) sample_prep 2. Sample Aliquoting and Reagent Addition (this compound/Control, Agonist) blood_collection->sample_prep staining 3. Staining with Fluorescent Antibodies (Anti-CD14, Anti-CD42a) sample_prep->staining fix_lyse 4. Fixation and RBC Lysis staining->fix_lyse acquisition 5. Flow Cytometry Acquisition fix_lyse->acquisition analysis 6. Data Analysis (Gate on Monocytes, Quantify Platelet-Positive Events) acquisition->analysis

Caption: Experimental workflow for platelet-monocyte aggregate analysis.

References

Technical Support Center: Addressing Low Oral Bioavailability of Psi-697

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Psi-697. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the challenges associated with the low oral bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

A1: Preclinical studies in rats have characterized this compound as having "moderate apparent oral bioavailability".[1][2] While a specific percentage is not consistently reported across all literature, this indicates that a significant portion of the orally administered dose does not reach systemic circulation.

Q2: What are the known physicochemical properties of this compound that may contribute to its low oral bioavailability?

A2: this compound's limited aqueous solubility is a primary contributing factor to its moderate oral bioavailability. Key physicochemical properties are summarized below.

PropertyValueReference
Molecular Weight367.83 g/mol [1][3]
Aqueous Solubility~4.89 μM[1]
pKa (Strongest Acidic)3.46[4]
pKa (Strongest Basic)2.07[4]
LogP (calculated)5.6[4]

The low aqueous solubility can limit the dissolution of this compound in the gastrointestinal tract, which is a prerequisite for absorption.

Q3: What is the mechanism of action of this compound?

A3: this compound is a small-molecule antagonist of P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets.[2] By inhibiting the binding of P-selectin to its ligand, P-selectin glycoprotein ligand-1 (PSGL-1), this compound reduces the rolling and adhesion of leukocytes and platelets to the vascular endothelium, thereby mitigating inflammatory responses and thrombosis.[2]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.

IssuePotential Cause(s)Recommended Action(s)
High variability in plasma concentrations between subjects after oral administration. - Poor dissolution: Due to low aqueous solubility, the drug may not dissolve consistently in the GI tract. - Food effects: The presence or absence of food can significantly alter GI physiology and drug absorption. - Inconsistent dosing technique: Improper gavage technique can lead to variability.- Formulation optimization: Consider using a formulation designed to enhance solubility, such as a solution in a suitable vehicle (e.g., a mixture of polyethylene glycol and water) or a solid dispersion. - Standardize feeding conditions: Ensure all animals are fasted for a consistent period before dosing and have controlled access to food post-dosing. - Refine gavage technique: Ensure consistent administration volume and proper placement of the gavage needle.
Lower than expected plasma exposure (low Cmax and AUC). - Precipitation in the GI tract: The drug may precipitate out of the dosing vehicle upon contact with GI fluids. - First-pass metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation. - Efflux transporter activity: The drug may be a substrate for efflux transporters like P-glycoprotein in the gut wall.- Solubilization strategies: Explore the use of co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) in the formulation to maintain solubility. - Prodrug approach: Consider synthesizing a more soluble or permeable prodrug of this compound. - Investigate efflux transporter involvement: Conduct in vitro Caco-2 permeability assays to determine if this compound is a P-gp substrate. If so, co-administration with a P-gp inhibitor could be explored in preclinical models.
Inconsistent efficacy in animal models of inflammation or thrombosis. - Insufficient plasma concentrations: The oral dose may not be achieving the necessary therapeutic concentrations at the site of action. - Short half-life: The drug may be cleared from the body too quickly to maintain a therapeutic effect.- Dose-ranging studies: Conduct thorough dose-escalation studies to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship. - Modified-release formulations: Explore the development of sustained-release formulations to prolong the drug's presence in the systemic circulation. - Alternative routes of administration: For proof-of-concept studies, consider intravenous administration to bypass absorption limitations and confirm target engagement.

Quantitative Data

The following table summarizes the pharmacokinetic parameters of this compound in rats following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (1 mg/kg)Oral (30 mg/kg)
Cmax (ng/mL)10301840
Tmax (h)0.082.0
AUC (0-t) (ng*h/mL)6518680
t1/2 (h)1.22.4
CL (mL/min/kg)25.6-
Vss (L/kg)1.9-
Oral Bioavailability (%) -Moderate (calculated from dose-normalized AUC)

Data adapted from Bedard et al., 2008.[2]

Experimental Protocols

Protocol: Assessment of Oral Bioavailability of a Novel this compound Formulation in Rats

1. Objective: To determine the oral bioavailability and pharmacokinetic profile of a novel formulation of this compound compared to a standard suspension.

2. Materials:

  • This compound
  • Test formulation vehicle (e.g., Solutol HS 15/PEG 400/Water)
  • Control suspension vehicle (e.g., 0.5% methylcellulose in water)
  • Male Sprague-Dawley rats (250-300 g)
  • Oral gavage needles
  • Blood collection supplies (e.g., EDTA tubes, syringes)
  • Centrifuge
  • LC-MS/MS system for bioanalysis

3. Methods:

  • Animal Acclimation: Acclimate rats for at least 3 days prior to the study with free access to food and water.
  • Dosing Groups:
  • Group 1 (n=5): Intravenous administration of this compound (1 mg/kg in a suitable IV vehicle) via tail vein injection.
  • Group 2 (n=5): Oral gavage of this compound suspension (e.g., 30 mg/kg).
  • Group 3 (n=5): Oral gavage of novel this compound formulation (e.g., 30 mg/kg).
  • Dosing Procedure:
  • Fast rats overnight (approximately 12 hours) before dosing, with water ad libitum.
  • Administer the assigned formulation to each rat.
  • Blood Sampling:
  • Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
  • Place blood into EDTA-containing tubes and keep on ice.
  • Plasma Preparation:
  • Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate plasma.
  • Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.
  • Bioanalysis:
  • Prepare plasma samples for analysis by protein precipitation with acetonitrile containing an internal standard.
  • Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
  • Pharmacokinetic Analysis:
  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
  • Calculate the absolute oral bioavailability (F%) for each oral formulation using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Visualizations

P-selectin Signaling Pathway and Inhibition by this compound

P_selectin_pathway cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte cluster_adhesion Cellular Adhesion Cascade Endothelial_Cell Activated Endothelial Cell P_selectin P-selectin Endothelial_Cell->P_selectin Expression PSGL_1 PSGL-1 P_selectin->PSGL_1 Binding Leukocyte Leukocyte Leukocyte->PSGL_1 Expression Tethering Tethering & Rolling PSGL_1->Tethering Adhesion Firm Adhesion Tethering->Adhesion Transmigration Transendothelial Migration Adhesion->Transmigration Psi_697 This compound Psi_697->P_selectin Inhibition

Caption: P-selectin mediated leukocyte adhesion and its inhibition by this compound.

Experimental Workflow for Improving Oral Bioavailability

bioavailability_workflow cluster_problem Problem Identification cluster_strategies Formulation Strategies cluster_evaluation In Vitro & In Vivo Evaluation cluster_outcome Desired Outcome Low_Solubility Low Aqueous Solubility of this compound Prodrug Prodrug Synthesis Low_Solubility->Prodrug Solid_Dispersion Solid Dispersion Low_Solubility->Solid_Dispersion Nanoparticles Nanoparticle Formulation Low_Solubility->Nanoparticles Lipid_Formulation Lipid-Based Formulation Low_Solubility->Lipid_Formulation In_Vitro_Dissolution In Vitro Dissolution Testing Prodrug->In_Vitro_Dissolution Solid_Dispersion->In_Vitro_Dissolution Nanoparticles->In_Vitro_Dissolution Lipid_Formulation->In_Vitro_Dissolution Caco2_Permeability Caco-2 Permeability Assay In_Vitro_Dissolution->Caco2_Permeability Rat_PK_Study Rat Pharmacokinetic Study Caco2_Permeability->Rat_PK_Study Improved_Bioavailability Improved Oral Bioavailability Rat_PK_Study->Improved_Bioavailability

Caption: A logical workflow for developing and evaluating new formulations of this compound.

References

Technical Support Center: Psi-697 and Bleeding Time in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of Psi-697 on bleeding time in animal models. The following troubleshooting guides and FAQs address common issues encountered during such experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of P-selectin. P-selectin is a cell adhesion molecule found on the surface of activated endothelial cells and platelets. It plays a crucial role in the initial recruitment of leukocytes to sites of inflammation and in the formation of thrombi by interacting with its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), on leukocytes. By blocking this interaction, this compound can reduce inflammation and thrombosis.

Q2: What is the expected impact of this compound on bleeding time in animal models?

A2: Based on available preclinical data, this compound has been shown to reduce thrombus formation without significantly prolonging bleeding time. In a rat model of venous thrombosis, oral administration of this compound at a dose of 100 mg/kg reduced thrombus weight by 18% compared to the vehicle control, with no significant effect on bleeding time. This suggests that this compound may have a favorable safety profile concerning bleeding risk compared to traditional anticoagulants.

Q3: Which animal models are appropriate for assessing the effect of a compound like this compound on bleeding time?

A3: The most common and well-established animal models for assessing bleeding time are the tail transection/amputation model and the saphenous vein bleeding model, typically performed in mice or rats.[1][2] The choice of model can depend on the specific research question, as they differ in the types of blood vessels injured and their sensitivity to different aspects of hemostasis.[3]

Q4: What are the key parameters to measure in a bleeding time assay?

A4: The primary parameter is the time to cessation of bleeding, defined as the time from injury until blood flow has stopped for a predetermined period (e.g., 120 seconds).[4] Other important parameters include the total blood loss, which can be quantified by measuring hemoglobin content, and the occurrence of re-bleeding after initial clot formation.[2][4]

Data Presentation

The following table summarizes the reported qualitative effect of this compound on bleeding time in a rat model.

CompoundAnimal ModelDosageBleeding Time OutcomeReference
This compound Rat Venous Thrombosis100 mg/kg p.o.No significant prolongation[5]
Vehicle Rat Venous ThrombosisN/AControl[5]

Note: Specific quantitative data (mean bleeding time in seconds/minutes ± SD) for this study were not available in the reviewed literature. The study concluded that there was no significant prolongation of bleeding time with this compound treatment.

Experimental Protocols

Below are detailed methodologies for two common bleeding time assays.

Rat Tail Transection Bleeding Time Assay

This protocol is a generalized procedure based on common laboratory practices.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • This compound or vehicle control

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical scalpel or sharp razor blade

  • 50 mL conical tube or beaker filled with 0.9% saline, pre-warmed to 37°C

  • Water bath maintained at 37°C

  • Stopwatch

  • Filter paper

  • Hemoglobin analysis kit (optional)

Procedure:

  • Administer this compound or vehicle control to the rats at the desired dose and route (e.g., oral gavage) at a specified time before the assay.

  • Anesthetize the rat and ensure a proper level of anesthesia is maintained throughout the procedure.

  • Place the rat in a prone position, allowing the tail to be accessible.

  • Submerge the distal portion of the tail in the pre-warmed 37°C saline for 2-5 minutes to normalize temperature and promote vasodilation.

  • Carefully remove the tail from the saline and gently dry it.

  • Using a sharp scalpel, transect the tail 3-5 mm from the tip.

  • Immediately start the stopwatch and immerse the transected tail into the pre-warmed saline.

  • Observe for the cessation of bleeding. The bleeding time is defined as the time from transection until bleeding stops for a continuous period of at least 120 seconds.[4]

  • If bleeding does not stop within a pre-determined cutoff time (e.g., 30 minutes), the experiment is terminated, and the bleeding time is recorded as the cutoff time.[4]

  • (Optional) To quantify blood loss, collect the saline containing the blood, lyse the red blood cells, and measure the hemoglobin concentration using a spectrophotometer.[4]

Mouse Saphenous Vein Bleeding Assay

This model is considered to have lower variability than the tail transection model.[2]

Materials:

  • Mice (e.g., C57BL/6)

  • This compound or vehicle control

  • Anesthetic

  • Surgical tape

  • Gauze

  • Fine-tipped scissors or a 27G needle

  • Stopwatch

  • Saline

Procedure:

  • Administer this compound or vehicle control as required.

  • Anesthetize the mouse.

  • Secure the mouse in a supine position and extend one of the hind limbs.

  • Remove the hair from the medial side of the thigh to expose the skin.

  • Make a small incision in the skin to expose the saphenous vein.

  • Using fine-tipped scissors or a needle, make a small, standardized incision or puncture in the vein.

  • Start the stopwatch immediately.

  • Gently blot the forming drop of blood with filter paper at regular intervals (e.g., every 15 seconds) without disturbing the wound.

  • The bleeding time is the time until no more blood appears on the filter paper.

  • Some protocols involve disrupting the initial clot to assess the stability of the hemostatic plug.[2]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
High variability in bleeding times within the same group - Inconsistent tail transection (different diameters or locations).- Fluctuations in animal body temperature.- Variable levels of anesthesia.- Use a template or guide to ensure consistent transection location and diameter.- Maintain core body temperature with a heating pad.- Ensure a consistent and appropriate depth of anesthesia for all animals.
Premature cessation of bleeding - Vasoconstriction due to stress or cold.- Clot dislodgement was not properly observed.- Ensure the tail is adequately warmed in 37°C saline before transection.- Observe for a continuous period (e.g., 120 seconds) of no bleeding to confirm cessation.[4]
Difficulty locating the saphenous vein - Insufficient hair removal.- Dehydration of the surgical area.- Ensure the surgical area is cleanly shaved.- Keep the exposed area moist with saline during the procedure.
Re-bleeding after initial clot formation - Unstable clot formation, which can be a true experimental result (e.g., due to the test compound).- Physical disturbance of the animal or the wound site.- Record both the time to initial cessation and the time to final cessation of bleeding.- Ensure the animal is securely positioned and the wound is not disturbed after initial clotting.

Visualizations

P-Selectin Signaling Pathway in Thrombosis

The following diagram illustrates the role of P-selectin in the initiation of thrombosis, which is the target of this compound.

P_Selectin_Pathway cluster_vessel Blood Vessel Lumen cluster_receptors Receptor Interaction cluster_outcome Thrombotic & Inflammatory Events platelet Activated Platelet p_selectin P-Selectin platelet->p_selectin expresses leukocyte Leukocyte (e.g., Monocyte) psgl1 PSGL-1 leukocyte->psgl1 expresses endothelium Activated Endothelium endothelium->p_selectin expresses p_selectin->psgl1 binds adhesion Leukocyte Rolling & Adhesion psgl1->adhesion initiates tf_expression Tissue Factor Expression adhesion->tf_expression leads to thrombus Thrombus Formation tf_expression->thrombus promotes psi697 This compound (P-Selectin Inhibitor) psi697->p_selectin inhibits

Caption: P-Selectin pathway in thrombosis and the inhibitory action of this compound.

Experimental Workflow for Tail Transection Bleeding Assay

This diagram outlines the key steps in performing a tail transection bleeding time experiment.

Bleeding_Time_Workflow start Start administer Administer this compound or Vehicle start->administer anesthetize Anesthetize Animal administer->anesthetize warm_tail Warm Tail in 37°C Saline anesthetize->warm_tail transect Transect Tail Tip (3-5 mm) warm_tail->transect immerse_start Immerse Tail & Start Timer transect->immerse_start observe Observe for Bleeding Cessation immerse_start->observe stop_timer Bleeding Stops for >120s Stop Timer observe->stop_timer Yes cutoff Reach Cutoff Time (e.g., 30 min) observe->cutoff No record Record Bleeding Time stop_timer->record cutoff->record end End record->end

Caption: Workflow for a typical tail transection bleeding time assay in rodents.

References

Validation & Comparative

A Comparative Analysis of Psi-697 and Low-Molecular-Weight Heparin in Thrombosis Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel P-selectin inhibitor, Psi-697, and the established anticoagulant, low-molecular-weight heparin (LMWH). The analysis focuses on their respective mechanisms of action, preclinical efficacy data, and available human studies. This document is intended to inform researchers and professionals in the field of drug development about the potential of this compound as an alternative or adjunctive therapy to LMWH in the management of thrombotic disorders.

Executive Summary

Low-molecular-weight heparin (LMWH) is a cornerstone in the prevention and treatment of venous thromboembolism (VTE), exerting its effect through the inhibition of key coagulation factors. This compound, a novel small molecule inhibitor of P-selectin, represents a different therapeutic approach by targeting the initial steps of inflammation and thrombosis, specifically the adhesion of platelets and leukocytes to the endothelium.

Direct comparative efficacy data in human clinical trials for thrombotic endpoints is currently unavailable for this compound versus LMWH. However, preclinical studies in animal models of venous thrombosis provide initial insights into their differential effects on thrombus resolution and vein wall injury.

Data Presentation: Preclinical Efficacy

The following tables summarize the key findings from head-to-head preclinical studies comparing this compound and LMWH.

Table 1: Efficacy in a Baboon Model of Venous Thrombosis

ParameterThis compound (30 mg/kg, oral, daily)LMWH (1.5 mg/kg, daily)Vehicle Control
Vein Lumen Opening Over Time >80%Slight deterioration over time0%[1]
Vein Wall Inflammation (MRV) Significantly decreasedNot reportedNot reported

Table 2: Efficacy in a Rat Model of Venous Thrombosis (Stenosis-induced)

ParameterThis compound (30 mg/kg, oral, daily)LMWH (enoxaparin, 3 mg/kg, SC, daily)Vehicle Control
Thrombus Mass No significant reductionNo significant reductionNo significant reduction
Vein Wall Stiffness Significantly decreased vs. control and LMWHSignificantly decreased vs. control-
Intimal Thickness Score Significantly decreased vs. control and LMWHNo significant difference vs. control-
Vein Wall IL-13 Levels Significantly decreased vs. control and LMWHNo significant difference vs. control-
Vein Wall MCP-1 Levels Significantly decreased vs. controlNot significantly different from control-
Vein Wall PDGF-ββ Levels Significantly decreasedNot reported-

Experimental Protocols

Baboon Model of Iliac Vein Thrombosis
  • Objective: To compare the efficacy of this compound and LMWH in promoting thrombus resolution and reducing inflammation.[1]

  • Animal Model: Baboons.

  • Thrombosis Induction: Iliac vein balloon occlusion.[1]

  • Treatment Groups:

    • This compound: 30 mg/kg, single oral dose daily, starting three days prior to balloon occlusion and continuing for six days.[1]

    • LMWH: 1.5 mg/kg, single daily dose, starting one day prior to balloon occlusion and continuing for six days.[1]

    • Control: Oral vehicle daily on the same schedule as the this compound group.[1]

  • Efficacy Endpoints:

    • Vein lumen opening assessed over time.[1]

    • Vein wall inflammation measured by magnetic resonance venography (MRV).[1]

    • Plasma D-dimer levels.[1]

Rat Model of Inferior Vena Cava (IVC) Stenosis-Induced Thrombosis
  • Objective: To evaluate the effects of this compound and LMWH on vein wall injury independent of thrombus resolution.

  • Animal Model: Male rats.

  • Thrombosis Induction: Stenosis of the inferior vena cava (IVC).

  • Treatment Groups (treatment initiated 2 days post-thrombosis for 5 days):

    • This compound: 30 mg/kg, oral gavage daily.

    • LMWH (Lovenox; enoxaparin): 3 mg/kg, subcutaneous daily.

    • This compound + LMWH: Combination of the above doses.

    • Control: Untreated.

  • Efficacy Endpoints:

    • Thrombus mass.

    • Vein wall stiffness (tensiometry).

    • Intimal thickness scoring (light microscopy).

    • Vein wall inflammatory mediators (ELISA).

    • Vein wall inflammatory cells (histology).

Human Studies with this compound

A double-blind, randomized, placebo-controlled crossover study investigated the effect of a single 600 mg oral dose of this compound on platelet-monocyte aggregate formation in healthy smokers. The study found that this compound did not significantly inhibit basal or stimulated platelet-monocyte aggregate formation at 4 or 24 hours post-dose, despite achieving plasma concentrations that were effective in preclinical models.[2][3][4][5] The clinical efficacy of this compound in humans remains to be established.[2][3][4][5]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and LMWH are visualized in the following diagrams.

Psi-697_Mechanism_of_Action cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte Endothelium Activated Endothelium P-selectin P-selectin Endothelium->P-selectin Expression Adhesion Leukocyte Adhesion & Rolling P-selectin->Adhesion Binds to Leukocyte Leukocyte PSGL-1 PSGL-1 Leukocyte->PSGL-1 Expression PSGL-1->Adhesion This compound This compound This compound->P-selectin Inhibits Inflammation_Thrombosis Inflammation & Thrombosis Adhesion->Inflammation_Thrombosis

Caption: Mechanism of action of this compound.

LMWH_Mechanism_of_Action cluster_coagulation Coagulation Cascade Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Activation Thrombin Thrombin Factor Xa->Thrombin Activates Inhibition Inhibition of Coagulation Factor Xa->Inhibition Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Converts Thrombin->Inhibition Fibrinogen Fibrinogen Fibrinogen->Fibrin LMWH LMWH Antithrombin III Antithrombin III LMWH->Antithrombin III Binds to & Activates Antithrombin III->Factor Xa Inhibits

Caption: Mechanism of action of LMWH.

Conclusion

This compound and LMWH represent two distinct approaches to antithrombotic therapy. LMWH is a well-established anticoagulant that effectively inhibits the coagulation cascade. This compound, by targeting P-selectin, offers a novel mechanism focused on the initial inflammatory and cell-adhesion steps of thrombosis.

Preclinical data suggests that this compound may offer advantages in promoting thrombus resolution and reducing vein wall injury without the need for systemic anticoagulation.[1] However, the lack of a demonstrated effect on a key biomarker of P-selectin activity in a human study highlights the need for further clinical investigation to establish its efficacy and safety profile in patients.[2][3][4][5] Future head-to-head clinical trials are warranted to directly compare the antithrombotic efficacy and bleeding risks of this compound and LMWH in relevant patient populations.

References

A Comparative Guide: Psi-697 vs. P-selectin Blocking Antibodies in Modulating Cell Adhesion

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapies targeting P-selectin-mediated cell adhesion, a critical pathway in inflammation and thrombosis, two distinct strategies have emerged: small-molecule inhibitors and monoclonal antibodies. This guide provides a detailed comparison of Psi-697, a novel oral small-molecule antagonist, and the broader class of P-selectin blocking antibodies. We will delve into their mechanisms of action, present comparative preclinical and clinical data, and outline the experimental methodologies used in their evaluation.

Mechanism of Action: Small Molecule vs. Biologic

Both this compound and P-selectin blocking antibodies aim to disrupt the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1). This interaction is a key initial step in the tethering and rolling of leukocytes and platelets on the surface of activated endothelial cells, a process central to inflammatory responses and thrombus formation.[1][2]

This compound is an orally active, small-molecule antagonist of P-selectin.[1] It functions by binding to P-selectin and inhibiting its interaction with PSGL-1.[1][3]

P-selectin blocking antibodies are biologic agents that bind directly to P-selectin on the surface of activated platelets and endothelial cells. This binding sterically hinders the interaction with PSGL-1 on leukocytes, thereby preventing cell adhesion.[4][5]

Preclinical and Clinical Data: A Comparative Overview

Preclinical Efficacy
ParameterThis compoundP-selectin Blocking Antibodies
In Vitro P-selectin/PSGL-1 Binding Inhibition IC50: 50-125 µM[1]Neutralizing antibodies inhibited binding by 96%[6]
Leukocyte Rolling and Adhesion Reduced rolling leukocytes by 39% in a rat model (50 mg/kg p.o.)[1]rPSGL-1-Ig abolished antibody-induced monocyte infiltration in an in vivo model[4]
Thrombosis Models Reduced thrombus weight by 18% in a rat venous thrombosis model (100 mg/kg p.o.) without prolonging bleeding time[1]Anti-P-selectin antibodies (GA6 and CY1748) significantly decreased thrombus formation in a baboon model of venous thrombosis[7]
Vascular Injury Dose-dependently decreased intima/media ratios by up to 40.2% in a rat carotid injury model (15-30 mg/kg p.o.)[1]-
Vein Wall Injury Superior to low-molecular-weight heparin (LMWH) in reducing vein wall intimal thickening and inflammatory mediators in a rat stenosis model[8]-
Clinical Observations

A notable human study investigating this compound revealed a surprising lack of efficacy in a key biomarker assay. In a double-blind, placebo-controlled crossover study in healthy smokers, a single 600 mg oral dose of this compound did not inhibit basal or stimulated platelet-monocyte aggregate formation.[9][10][11][12] In contrast, the P-selectin blocking antibody CLB-Thromb6 did inhibit this process in vitro.[9][10][11]

Furthermore, the clinical development of some P-selectin inhibitors has faced challenges. For instance, the Phase 3 trial of the P-selectin inhibitor inclacumab in patients with sickle cell disease did not meet its primary endpoint of significantly reducing the rate of vaso-occlusive crises.[13][14]

Signaling and Experimental Workflow Diagrams

To visualize the underlying biological processes and experimental approaches, the following diagrams are provided.

Caption: P-selectin mediated leukocyte adhesion pathway.

Experimental_Workflow_Platelet_Monocyte_Aggregates Blood_Sample Whole Blood Collection Treatment In Vitro Treatment (this compound or P-selectin Ab) Blood_Sample->Treatment Stimulation Agonist Stimulation (e.g., TRAP) Treatment->Stimulation Staining Fluorochrome-conjugated Antibody Staining (e.g., anti-CD14, anti-CD41) Stimulation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Quantification of Platelet-Monocyte Aggregates Flow_Cytometry->Data_Analysis

Caption: Workflow for platelet-monocyte aggregate analysis.

Detailed Experimental Protocols

In Vitro P-selectin/PSGL-1 Binding Assay (Biacore)
  • Objective: To quantify the inhibitory effect of this compound on the binding of soluble human P-selectin to its immobilized ligand, PSGL-1.[1][3]

  • Methodology:

    • Recombinant human PSGL-1 is immobilized on a sensor chip.

    • Soluble human P-selectin is flowed over the chip in the presence of varying concentrations of this compound.

    • The binding interaction is measured in real-time using surface plasmon resonance.

    • The concentration of this compound that inhibits 50% of the binding (IC50) is determined.[1]

Rat Venous Thrombosis Model
  • Objective: To evaluate the antithrombotic efficacy of orally administered this compound.[1]

  • Methodology:

    • Anesthetized rats undergo a surgical procedure to induce thrombosis in the vena cava.

    • This compound (e.g., 100 mg/kg) or a vehicle control is administered orally prior to the induction of thrombosis.[1]

    • After a set period, the thrombus is excised and weighed.

    • Bleeding time is also measured to assess the risk of hemorrhage.[1]

Platelet-Monocyte Aggregate Formation Assay
  • Objective: To assess the effect of P-selectin inhibitors on platelet activation and interaction with monocytes in human whole blood.[9][10][11][12]

  • Methodology:

    • Freshly drawn human whole blood is incubated with either this compound, a P-selectin blocking antibody, or a placebo.[10]

    • Platelet activation is stimulated with an agonist such as thrombin receptor-activating peptide (TRAP).[10]

    • The blood is then stained with fluorescently labeled antibodies specific for monocytes (e.g., anti-CD14) and platelets (e.g., anti-CD41).

    • The percentage of monocytes with bound platelets (platelet-monocyte aggregates) is quantified using flow cytometry.[10]

Conclusion

This compound, as an oral small-molecule inhibitor, offers the potential for convenient administration. Preclinical studies in rodent models demonstrated its efficacy in reducing vascular inflammation and thrombosis.[1] However, a human clinical trial failed to show an effect on a key biomarker of P-selectin activity at the dose tested.[9][10][11][12]

P-selectin blocking antibodies have shown potent inhibition of P-selectin function in both preclinical and in vitro human studies.[4][7] While they require parenteral administration, their high specificity and potency are advantageous. However, the clinical development of at least one P-selectin blocking antibody has faced a setback in a major clinical trial.[13][14]

The choice between a small-molecule inhibitor like this compound and a P-selectin blocking antibody will depend on the specific therapeutic indication, the desired route of administration, and the overall risk-benefit profile demonstrated in further clinical investigations. Both approaches hold promise for the treatment of P-selectin-mediated diseases, but more research is needed to fully establish their clinical utility.

References

A Comparative Analysis of Psi-697's Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Psi-697 with Alternative Anti-Inflammatory Agents, Supported by Experimental Data.

This compound, an orally active small-molecule antagonist of P-selectin, has demonstrated notable anti-inflammatory properties in preclinical studies. P-selectin is a key adhesion molecule expressed on activated endothelial cells and platelets, playing a crucial role in the initial tethering and rolling of leukocytes during an inflammatory response. By inhibiting the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), this compound effectively disrupts a critical step in the inflammatory cascade. This guide provides a comprehensive comparison of this compound's anti-inflammatory effects with other relevant compounds, supported by experimental data and detailed methodologies to aid in research and development.

Mechanism of Action: P-Selectin Inhibition

P-selectin plays a significant and well-documented role in vascular disease by mediating the rolling and adhesion of leukocytes and platelets.[1] In response to inflammatory stimuli, P-selectin is rapidly translocated to the surface of endothelial cells and platelets. It then binds to PSGL-1 on the surface of leukocytes, initiating their capture from the bloodstream and subsequent rolling along the vascular endothelium. This process is a prerequisite for their firm adhesion and transmigration into inflamed tissues. This compound competitively inhibits this binding, thereby reducing the recruitment of inflammatory cells to the site of inflammation.

Below is a diagram illustrating the P-selectin signaling pathway and the inhibitory action of this compound.

P_selectin_pathway cluster_vessel Blood Vessel Lumen cluster_endothelium Endothelial Cell Leukocyte Leukocyte PSGL-1 PSGL-1 Leukocyte->PSGL-1 Expresses P-selectin P-selectin P-selectin->PSGL-1 Binds Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->P-selectin Upregulates Leukocyte Rolling & Adhesion Leukocyte Rolling & Adhesion PSGL-1->Leukocyte Rolling & Adhesion Initiates This compound This compound This compound->P-selectin Inhibits Binding Inflammation Inflammation Leukocyte Rolling & Adhesion->Inflammation

Caption: P-selectin signaling pathway and this compound inhibition.

Comparative Efficacy of this compound

The anti-inflammatory effects of this compound have been evaluated in various preclinical models and compared with other agents. This section summarizes the key findings in comparative tables.

This compound vs. Vehicle Control

In several rodent models, this compound has shown significant anti-inflammatory and anti-thrombotic activity compared to a vehicle control.

Parameter Model This compound Dose Effect vs. Vehicle Control Reference
Leukocyte RollingRat Cremaster Venule50 mg/kg p.o.39% reduction (P < 0.05)[1]
Thrombus WeightRat Venous Thrombosis100 mg/kg p.o.18% reduction (P < 0.05)[1]
Intima/Media RatioRat Carotid Injury15 mg/kg p.o.25.7% decrease (P = 0.002)[1]
Intima/Media RatioRat Carotid Injury30 mg/kg p.o.40.2% decrease (P = 0.025)[1]
This compound vs. Alternative P-selectin Inhibitor (THCMA)

A newer small-molecule P-selectin inhibitor, 3S-1,2,3,4-tetrahydro-β-carboline-3-methyl aspartyl ester (THCMA), has been developed and compared to this compound, demonstrating enhanced efficacy in preclinical models.

Parameter Model This compound Dose THCMA Dose Comparative Efficacy Reference
Anti-inflammatory ActivityXylene-induced Mouse Ear Edema5 µmol/kg0.5 µmol/kgTHCMA showed similar inhibition at a 10-fold lower dose.[2]
Anti-arterial ThrombosisRat Arterial Thrombosis5 µmol/kg0.05 µmol/kgTHCMA had better efficacy at a 100-fold lower dose.[2]
Anti-venous ThrombosisRat Venous Thrombosis5 µmol/kg0.05 µmol/kgTHCMA had similar efficacy at a 100-fold lower dose.[2]
Water SolubilityIn vitro--THCMA is ~1,030-fold more soluble than this compound.[2]
This compound vs. Low-Molecular-Weight Heparin (Enoxaparin)

This compound has also been compared to the widely used anticoagulant and anti-inflammatory agent, enoxaparin (Lovenox), in a rat model of venous thrombosis.

Parameter Model This compound Dose Enoxaparin Dose Comparative Efficacy Reference
Vein Wall Intimal ThickeningRat Venous Thrombosis30 mg/kg p.o. daily3 mg/kg s.c. dailyThis compound significantly decreased intimal thickening vs. enoxaparin.[3][4]
Vein Wall StiffnessRat Venous Thrombosis30 mg/kg p.o. daily3 mg/kg s.c. dailyThis compound treated groups had significantly lower stiffness than enoxaparin alone.[3][4]
Vein Wall IL-13 LevelsRat Venous Thrombosis30 mg/kg p.o. daily3 mg/kg s.c. dailyThis compound significantly decreased IL-13 levels compared to enoxaparin.[3][4]
Vein Wall MCP-1 LevelsRat Venous Thrombosis30 mg/kg p.o. daily3 mg/kg s.c. dailyThis compound significantly reduced MCP-1 levels vs. control.[3][4]
Vein Wall PDGF-ββ LevelsRat Venous Thrombosis30 mg/kg p.o. daily3 mg/kg s.c. dailyOnly this compound significantly decreased PDGF-ββ levels.[3][4]

Clinical Trial Data: this compound in Humans

A double-blind, randomized, placebo-controlled crossover study was conducted in healthy smokers to evaluate the effect of a single 600 mg oral dose of this compound on platelet-monocyte aggregate formation, a biomarker of P-selectin activity.[5][6]

Parameter Study Population This compound Dose Effect Reference
Platelet-Monocyte AggregatesHealthy Smokers600 mg p.o. (single dose)No demonstrable effect on stimulated or unstimulated aggregates at 4 or 24 hours (P > 0.05).[5][6]

It is important to note that while preclinical results were promising, this clinical study did not show a significant effect of this compound on the chosen biomarker at the tested dose.[5] The authors suggest this could be due to a lack of efficacy at this dose or the biomarker's inability to fully assess P-selectin antagonism in humans.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro P-selectin Binding Assay (Biacore)
  • Objective: To determine the ability of this compound to inhibit the binding of human P-selectin to human PSGL-1.

  • Method: A Biacore assay was used to measure the interaction. Human PSGL-1 was immobilized on a sensor chip. Soluble human P-selectin was then passed over the chip in the presence of varying concentrations of this compound.

  • Data Analysis: The inhibition of P-selectin binding was measured, and the IC50 value (the concentration of this compound that inhibits 50% of binding) was determined. For this compound, the IC50 was found to be between 50 to 125 µM.[1]

Rat Cremaster Venule Surgical Inflammation Model
  • Objective: To evaluate the effect of this compound on leukocyte rolling in an in vivo model of inflammation.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: The cremaster muscle was exteriorized for microscopic observation of the venules. Inflammation was induced, and leukocyte rolling along the venular endothelium was quantified.

  • Treatment: this compound (50 mg/kg) or vehicle was administered orally.

  • Data Analysis: The number of rolling leukocytes was counted and compared between the treatment and control groups. A 39% reduction in leukocyte rolling was observed with this compound treatment.[1]

Rat Venous Thrombosis Model
  • Objective: To assess the antithrombotic effect of this compound.

  • Animal Model: Male rats.

  • Procedure: Thrombosis was induced in the inferior vena cava (IVC) through stenosis.

  • Treatment: this compound (30 mg/kg or 100 mg/kg) or vehicle was administered orally. In comparative studies, enoxaparin (3 mg/kg) was administered subcutaneously.

  • Data Analysis: After a set period, the thrombus was excised and weighed. Vein wall parameters such as intimal thickness and inflammatory mediator levels were also assessed.[1][3][4]

Rat Carotid Artery Injury Model
  • Objective: To determine the effect of this compound on neointimal formation after vascular injury.

  • Animal Model: Male rats.

  • Procedure: A balloon catheter was used to induce injury to the carotid artery.

  • Treatment: this compound (15 or 30 mg/kg) or vehicle was administered orally 1 hour before injury and daily thereafter for 13 days.

  • Data Analysis: The intima/media ratio of the injured artery was determined histologically to assess the degree of neointimal hyperplasia.[1]

Xylene-Induced Mouse Ear Edema Model
  • Objective: To compare the anti-inflammatory activity of this compound and THCMA.

  • Animal Model: Mice.

  • Procedure: Xylene was applied to the ear of the mice to induce edema.

  • Treatment: this compound (5 µmol/kg) or THCMA (0.5 µmol/kg) was administered orally.

  • Data Analysis: The weight of the ear punch biopsies was measured to quantify the extent of edema. The inhibition of edema was compared between the treatment groups.[2]

Human Platelet-Monocyte Aggregate Formation Assay
  • Objective: To measure the effect of this compound on a biomarker of P-selectin activity in humans.

  • Study Design: A double-blind, randomized, placebo-controlled crossover study.

  • Participants: Healthy smokers.

  • Procedure: Blood samples were collected at baseline and at 4 and 24 hours after a single oral dose of 600 mg this compound or placebo. Platelet-monocyte aggregates were measured by flow cytometry in the presence and absence of a platelet agonist (thrombin receptor-activating peptide).

  • Data Analysis: The percentage of monocytes with attached platelets was quantified and compared between the this compound and placebo groups.[5][6]

Conclusion

This compound has demonstrated clear anti-inflammatory and anti-thrombotic effects in a variety of preclinical models, primarily through its mechanism of P-selectin inhibition. Comparative studies suggest that while it is effective, newer P-selectin inhibitors like THCMA may offer enhanced potency and solubility. When compared to enoxaparin in a venous thrombosis model, this compound showed superiority in reducing certain aspects of vein wall injury. However, the translation of these promising preclinical findings to a clinical setting has been challenging, as evidenced by the lack of effect on platelet-monocyte aggregates in a human study at the tested dose. Further research is warranted to explore the full therapeutic potential of this compound, potentially at different dosing regimens or in different patient populations, and to better understand the disconnect between preclinical and clinical findings. This guide provides a foundational overview for researchers and drug developers interested in the continued investigation of this compound and other P-selectin inhibitors for the treatment of inflammatory and thrombotic diseases.

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation In_Vitro_Assays In Vitro Assays (e.g., Biacore) Animal_Models In Vivo Animal Models (Rat, Mouse) In_Vitro_Assays->Animal_Models Efficacy_Testing Efficacy Testing (Inflammation, Thrombosis) Animal_Models->Efficacy_Testing Comparative_Studies Comparative Studies (vs. THCMA, Enoxaparin) Efficacy_Testing->Comparative_Studies Phase_I_Trial Phase I Clinical Trial (Healthy Volunteers) Comparative_Studies->Phase_I_Trial Biomarker_Analysis Biomarker Analysis (Platelet-Monocyte Aggregates) Phase_I_Trial->Biomarker_Analysis Safety_Pharmacokinetics Safety & Pharmacokinetics Phase_I_Trial->Safety_Pharmacokinetics Data_Analysis Data Analysis & Interpretation Biomarker_Analysis->Data_Analysis Safety_Pharmacokinetics->Data_Analysis Drug_Discovery This compound Discovery Drug_Discovery->In_Vitro_Assays Future_Development Future Clinical Development Data_Analysis->Future_Development

References

A Comparative Analysis of the Antithrombotic Effects of Psi-697 and Other Standard Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the novel P-selectin inhibitor, Psi-697, with established antithrombotic agents, including aspirin, clopidogrel, ticagrelor, and Low Molecular Weight Heparin (LMWH). The following sections present quantitative data on their efficacy and safety profiles, detailed experimental protocols for key assays, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals in evaluating their potential therapeutic applications.

Data Presentation: Quantitative Comparison of Antithrombotic Agents

The following tables summarize the in vitro and in vivo data for this compound and comparator agents, offering a quantitative assessment of their antithrombotic and antiplatelet activities.

AgentTargetIn Vitro Platelet Aggregation Inhibition (IC50)Reference
This compound P-selectin50-125 µM (inhibition of P-selectin binding)[1]
Aspirin COX-1Not directly applicable; inhibits thromboxane A2 synthesis[2]
Clopidogrel P2Y12 Receptor1.9 ± 0.3 µM (for active metabolite)[3][4]
Ticagrelor P2Y12 Receptor0.005 ± 0.004 µM[5]
LMWH Factor Xa & ThrombinDoes not directly inhibit platelet aggregation[6][7][8]

Table 1: In Vitro Efficacy of Antithrombotic Agents. This table compares the in vitro potency of this compound and other agents in inhibiting platelet aggregation or their primary targets.

AgentAnimal ModelDoseThrombus Weight/Size ReductionBleeding Time IncreaseReference
This compound Rat Venous Thrombosis100 mg/kg p.o.18% reduction in thrombus weightNo significant increase[1]
This compound Baboon Iliac Vein Thrombosis30 mg/kg/day p.o.>80% vein lumen opening (vs. 0% in control)Not measured[9]
Clopidogrel Rat Thrombosis Model--2.0-fold increase for 50% blood flow restoration[10]
Ticagrelor Rat Thrombosis Model--9.7-fold increase for 50% blood flow restoration[10]
Ticagrelor Mouse Tail Transection--Median bleeding time of 26.6 minutes (vs. 3.2 min in control)[11]
LMWH Baboon Iliac Vein Thrombosis1.5 mg/kg/dayDeterioration over time compared to this compoundNot measured[9]

Table 2: In Vivo Antithrombotic Efficacy and Bleeding Risk in Animal Models. This table provides a comparative overview of the in vivo effects of this compound and other agents on thrombus formation and bleeding time in various animal models.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This in vitro assay measures the ability of a substance to inhibit platelet aggregation.

  • Principle: Platelet-rich plasma (PRP) is obtained from whole blood. The transmission of light through the PRP is measured in an aggregometer. When a platelet agonist (e.g., ADP, collagen) is added, platelets aggregate, and the light transmission increases. The inhibitory effect of a compound is determined by the reduction in aggregation compared to a control.[12][13][14][15][16]

  • Procedure:

    • Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • PRP and PPP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). The supernatant is the PRP. Platelet-poor plasma (PPP), used as a blank, is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).

    • Assay:

      • Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in the aggregometer.

      • The test agent (e.g., this compound) or vehicle control is added to the PRP and incubated for a specified time.

      • A platelet agonist (e.g., ADP) is added to induce aggregation.

      • Light transmission is recorded for a set period, and the maximum aggregation is determined.

    • Data Analysis: The percentage of platelet aggregation inhibition is calculated by comparing the aggregation in the presence of the test agent to the aggregation in the vehicle control. The IC50 value (the concentration of the agent that causes 50% inhibition) is then determined.

In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Thrombosis)

This in vivo model is used to evaluate the antithrombotic efficacy of a compound in a living organism.

  • Principle: A chemical injury is induced in the carotid artery of an anesthetized animal (e.g., mouse or rat) using ferric chloride (FeCl3). This injury triggers a thrombotic response, leading to the formation of a blood clot that can occlude the vessel. The effect of an antithrombotic agent is assessed by measuring the time to vessel occlusion or the size of the resulting thrombus.[17]

  • Procedure:

    • Animal Preparation: The animal is anesthetized, and the carotid artery is surgically exposed.

    • Drug Administration: The test compound (e.g., this compound) or vehicle is administered, typically orally (p.o.) or intravenously (i.v.), at a predetermined time before the injury.

    • Thrombus Induction: A piece of filter paper saturated with a specific concentration of FeCl3 is applied to the surface of the carotid artery for a defined period (e.g., 3 minutes).

    • Monitoring: Blood flow in the artery is monitored using a Doppler flow probe. The time to complete occlusion of the artery is recorded.

    • Thrombus Measurement (optional): After a set time, the thrombosed arterial segment can be excised and the thrombus weighed.

    • Data Analysis: The time to occlusion is compared between the treated and control groups. A longer time to occlusion in the treated group indicates an antithrombotic effect. If thrombus weight is measured, a lower weight in the treated group indicates efficacy.

Bleeding Time Assay (Mouse Tail Transection)

This assay assesses the potential bleeding risk associated with an antithrombotic agent.

  • Principle: A standardized incision is made in the tail of an anesthetized mouse, and the time it takes for bleeding to stop is measured. Prolonged bleeding time compared to a control group suggests that the compound may increase the risk of bleeding.[11][18]

  • Procedure:

    • Animal Preparation and Drug Administration: The mouse is anesthetized, and the test compound or vehicle is administered.

    • Tail Transection: A specific segment of the distal tail (e.g., 3 mm) is transected using a sterile scalpel.

    • Bleeding Time Measurement: The tail is immediately immersed in warm saline (37°C), and the time until bleeding ceases for at least 30 seconds is recorded. A cutoff time (e.g., 15 or 30 minutes) is typically set, at which point bleeding is stopped by cauterization if it has not ceased.

    • Data Analysis: The bleeding times of the treated group are compared to those of the control group. A statistically significant increase in bleeding time in the treated group indicates a potential bleeding liability.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways involved in thrombosis and the mechanisms by which this compound and comparator agents exert their effects.

Thrombosis_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_platelet Platelet cluster_leukocyte Leukocyte cluster_coagulation Coagulation Cascade Endothelial_Activation Endothelial Activation (e.g., by injury, inflammation) P_Selectin_Expression P-selectin Expression Endothelial_Activation->P_Selectin_Expression PSGL_1 PSGL-1 P_Selectin_Expression->PSGL_1 Binding Platelet_Activation Platelet Activation P_Selectin_Platelet P-selectin Expression Platelet_Activation->P_Selectin_Platelet TXA2_Synthesis Thromboxane A2 (TXA2) Synthesis Platelet_Activation->TXA2_Synthesis ADP_Release ADP Release Platelet_Activation->ADP_Release GP_IIb_IIIa_Activation GPIIb/IIIa Activation Platelet_Activation->GP_IIb_IIIa_Activation P_Selectin_Platelet->PSGL_1 Binding TXA2_Synthesis->Platelet_Activation Amplification ADP_Release->Platelet_Activation Amplification Fibrinogen Fibrinogen GP_IIb_IIIa_Activation->Fibrinogen Binding PSGL_1->Platelet_Activation Leukocyte-Platelet Interaction Factor_Xa Factor Xa Thrombin Thrombin Factor_Xa->Thrombin Fibrin Fibrin Thrombin->Fibrin Platelet_Aggregation Platelet Aggregation & Thrombus Formation Fibrinogen->Platelet_Aggregation Cross-linking Fibrin->Platelet_Aggregation Stabilization Drug_Mechanism_of_Action cluster_pathway Thrombotic Pathway cluster_drugs Antithrombotic Agents P_Selectin P-selectin Thrombus_Formation Thrombus Formation P_Selectin->Thrombus_Formation Leukocyte/Platelet Adhesion COX_1 COX-1 COX_1->Thrombus_Formation TXA2 Production P2Y12_Receptor P2Y12 Receptor P2Y12_Receptor->Thrombus_Formation Platelet Activation Coagulation_Factors Factor Xa & Thrombin Coagulation_Factors->Thrombus_Formation Fibrin Formation Psi_697 This compound Psi_697->P_Selectin Inhibits Aspirin Aspirin Aspirin->COX_1 Inhibits Clopidogrel_Ticagrelor Clopidogrel Ticagrelor Clopidogrel_Ticagrelor->P2Y12_Receptor Inhibits LMWH LMWH LMWH->Coagulation_Factors Inhibits Experimental_Workflow Start Start: Antithrombotic Agent Evaluation In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Models Start->In_Vivo Platelet_Aggregation Platelet Aggregation Assay (Light Transmission Aggregometry) In_Vitro->Platelet_Aggregation Thrombosis_Model Thrombosis Model (e.g., FeCl3-induced) In_Vivo->Thrombosis_Model Bleeding_Model Bleeding Time Assay (e.g., Tail Transection) In_Vivo->Bleeding_Model Efficacy_Data Efficacy Data (IC50, Thrombus Size) Platelet_Aggregation->Efficacy_Data Thrombosis_Model->Efficacy_Data Safety_Data Safety Data (Bleeding Time) Bleeding_Model->Safety_Data End Comparative Evaluation Efficacy_Data->End Safety_Data->End

References

P-Selectin Antagonism: A Comparative Analysis of Psi-697 and Alternative Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, plays a pivotal role in the initial tethering and rolling of leukocytes during the inflammatory cascade. Its involvement in various pathological processes, including thrombosis, atherosclerosis, and vaso-occlusive crises in sickle cell disease, has established it as a compelling therapeutic target. This guide provides a comparative analysis of Psi-697, a small molecule P-selectin antagonist, with other investigational and approved therapies, supported by experimental data and detailed methodologies.

The Role of P-Selectin in Pathophysiology

Under normal physiological conditions, P-selectin is stored in the Weibel-Palade bodies of endothelial cells and α-granules of platelets.[1] Upon activation by inflammatory stimuli such as thrombin or histamine, P-selectin is rapidly translocated to the cell surface.[1] Here, it interacts with its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), expressed on the surface of leukocytes. This interaction mediates the initial capture and rolling of leukocytes on the endothelium, a critical step for their subsequent firm adhesion and extravasation into inflamed tissues. P-selectin also facilitates the formation of platelet-leukocyte aggregates, contributing to thrombo-inflammatory conditions.

The critical role of P-selectin in disease has been validated in numerous preclinical models. Genetic knockout of P-selectin in mice, for instance, has been shown to reduce leukocyte recruitment and atherosclerosis development. Consequently, antagonism of the P-selectin/PSGL-1 pathway has emerged as a promising therapeutic strategy for a range of inflammatory and vascular disorders.

This compound: A Small Molecule P-Selectin Antagonist

This compound is an orally active small-molecule antagonist designed to directly inhibit the interaction between P-selectin and PSGL-1. Its potential as a therapeutic agent has been investigated in both preclinical and clinical settings.

Preclinical Evidence

In vitro studies have demonstrated the ability of this compound to disrupt the P-selectin/PSGL-1 binding.[2] In vivo studies in rodent models have provided further evidence of its anti-inflammatory and anti-thrombotic effects.

Clinical Development

Despite promising preclinical data, the clinical development of this compound has faced challenges. A key study in healthy smokers, a population with increased platelet activation, failed to demonstrate a significant effect of this compound on platelet-monocyte aggregate formation, a biomarker of P-selectin activity in vivo.[3][4][5][6]

Alternative P-Selectin Antagonists

The therapeutic landscape of P-selectin antagonism extends beyond small molecules to include monoclonal antibodies that offer a different modality for targeting this pathway.

Crizanlizumab: An Approved Monoclonal Antibody

Crizanlizumab is a humanized monoclonal antibody that binds to P-selectin and blocks its interaction with PSGL-1. It is approved for the reduction of the frequency of vaso-occlusive crises (VOCs) in patients with sickle cell disease.

The pivotal Phase II SUSTAIN trial demonstrated a significant reduction in the annual rate of VOCs in patients treated with crizanlizumab compared to placebo.[7][8] However, the subsequent Phase III STAND trial did not show a statistically significant difference between crizanlizumab and placebo in the annualized rates of VOCs.[9][10][11][12][[“]]

Inclacumab: An Investigational Monoclonal Antibody

Inclacumab is another monoclonal antibody targeting P-selectin that was in late-stage clinical development for the treatment of sickle cell disease. However, the Phase III THRIVE-131 trial was recently discontinued as it did not meet its primary endpoint of reducing the rate of vaso-occlusive crises compared to placebo.[14][15][16][17][18]

Comparative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound, crizanlizumab, and inclacumab.

Table 1: Preclinical Efficacy of this compound

ParameterModelTreatmentResultp-valueReference
P-selectin/PSGL-1 Binding Inhibition (IC50)In vitro (Biacore)This compound50-125 µMN/A[2]
Leukocyte Rolling ReductionRat Cremaster VenuleThis compound (50 mg/kg p.o.)39% reduction vs. vehicle< 0.05[2]
Thrombus Weight ReductionRat Venous ThrombosisThis compound (100 mg/kg p.o.)18% reduction vs. vehicle< 0.05[2]
Intima/Media Ratio ReductionRat Carotid InjuryThis compound (30 mg/kg p.o.)40.2% reduction vs. vehicle0.025[2]
Intima/Media Ratio ReductionRat Carotid InjuryThis compound (15 mg/kg p.o.)25.7% reduction vs. vehicle0.002[2]

Table 2: Clinical Trial Outcomes of P-Selectin Antagonists

DrugTrialIndicationPrimary EndpointResultp-valueReference
This compound Phase IHealthy SmokersChange in Platelet-Monocyte AggregatesNo significant difference vs. placebo> 0.05[4]
Crizanlizumab SUSTAIN (Phase II)Sickle Cell DiseaseAnnual Rate of Vaso-Occlusive Crises45.3% reduction with high-dose vs. placebo (1.63 vs. 2.98 crises/year)0.01[19]
Crizanlizumab STAND (Phase III)Sickle Cell DiseaseAnnual Rate of Vaso-Occlusive CrisesNo significant difference vs. placebo (2.49 [5mg/kg] & 2.04 [7.5mg/kg] vs. 2.30 crises/year)> 0.999[10][[“]]
Inclacumab THRIVE-131 (Phase III)Sickle Cell DiseaseAnnual Rate of Vaso-Occlusive CrisesDid not meet primary endpoint vs. placeboN/A[15][16]

Experimental Protocols

In Vitro P-selectin/PSGL-1 Binding Assay (Biacore)

Objective: To determine the inhibitory concentration (IC50) of this compound on the binding of human P-selectin to human PSGL-1.

Protocol:

  • A Biacore instrument is used to perform surface plasmon resonance (SPR) analysis.

  • Recombinant human PSGL-1 is immobilized on a sensor chip surface.

  • Soluble recombinant human P-selectin is then flowed over the chip in the presence of varying concentrations of this compound.

  • The binding of P-selectin to PSGL-1 is measured in real-time as a change in the SPR signal.

  • The IC50 value is calculated as the concentration of this compound that inhibits 50% of the P-selectin binding to PSGL-1.

In Vivo Rat Cremaster Venule Inflammation Model

Objective: To evaluate the effect of this compound on leukocyte rolling in an in vivo model of inflammation.

Protocol:

  • Male rats are anesthetized and the cremaster muscle is exteriorized and prepared for intravital microscopy.

  • The cremasteric microcirculation is visualized using a microscope equipped with a camera.

  • A baseline recording of leukocyte rolling in post-capillary venules is obtained.

  • Inflammation is induced, typically by the local application of an inflammatory mediator (e.g., platelet-activating factor).

  • This compound or vehicle is administered orally prior to the induction of inflammation.

  • Leukocyte rolling is quantified by counting the number of rolling leukocytes that pass a defined line in a venule per minute.

  • The percentage reduction in leukocyte rolling in the this compound treated group is calculated relative to the vehicle control group.

In Vivo Rat Carotid Artery Injury Model

Objective: To assess the impact of this compound on neointimal hyperplasia following arterial injury.

Protocol:

  • Rats are anesthetized and the common carotid artery is exposed.

  • A balloon catheter is inserted into the artery and inflated to induce endothelial denudation and vessel wall injury.

  • This compound or vehicle is administered orally, typically starting before the injury and continuing for a defined period (e.g., 14 days).

  • After the treatment period, the carotid arteries are harvested, fixed, and sectioned.

  • Histomorphometric analysis is performed to measure the area of the intima and media.

  • The intima/media ratio is calculated as a measure of neointimal hyperplasia.

Clinical Assessment of Platelet-Monocyte Aggregates by Flow Cytometry

Objective: To determine the effect of this compound on the formation of circulating platelet-monocyte aggregates in humans.

Protocol:

  • Whole blood samples are collected from subjects at baseline and at specified time points after administration of this compound or placebo.

  • Aliquots of whole blood are incubated with fluorescently labeled monoclonal antibodies specific for a monocyte marker (e.g., CD14) and a platelet marker (e.g., CD41 or CD61).

  • Red blood cells are lysed, and the remaining cells are analyzed by flow cytometry.

  • Monocytes are identified based on their characteristic forward and side scatter properties and positive staining for the monocyte marker.

  • Platelet-monocyte aggregates are identified as the percentage of monocytes that are also positive for the platelet marker.

  • The change in the percentage of platelet-monocyte aggregates from baseline is compared between the this compound and placebo groups.

Definition of Vaso-Occlusive Crisis (VOC) in Clinical Trials

The definition of a VOC is a critical component of clinical trials for sickle cell disease. While there can be variations between protocols, a VOC is generally defined as an episode of pain that leads the patient to seek medical attention and receive parenteral opioids or non-steroidal anti-inflammatory drugs (NSAIDs).[18][19][20][21] The primary endpoint in the crizanlizumab and inclacumab trials was the annualized rate of these medically attended pain crises.

Signaling Pathways and Experimental Workflows

P_Selectin_Signaling P_Selectin P-Selectin PSGL1 PSGL-1 P_Selectin->PSGL1 Binding Integrin_Inactive Integrin (Low Affinity) PSGL1->Integrin_Inactive Inside-Out Signaling Integrin_Active Integrin (High Affinity) Integrin_Inactive->Integrin_Active Conformational Change Integrin_Active->P_Selectin Firm Adhesion

Experimental_Workflow General Experimental Workflow for P-Selectin Antagonist Development cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation In_Vitro In Vitro Binding Assay (Biacore) In_Vivo_Inflammation In Vivo Inflammation Model (Rat Cremaster Venule) In_Vitro->In_Vivo_Inflammation In_Vivo_Thrombosis In Vivo Thrombosis Model (Rat Carotid Injury) In_Vitro->In_Vivo_Thrombosis Phase_I Phase I (Healthy Volunteers) In_Vivo_Inflammation->Phase_I In_Vivo_Thrombosis->Phase_I Phase_II_III Phase II/III (Patients) Phase_I->Phase_II_III

Conclusion

The journey of P-selectin antagonists from promising preclinical candidates to clinically evaluated therapies highlights the complexities of drug development. This compound, a small molecule inhibitor, demonstrated clear efficacy in animal models of inflammation and thrombosis. However, these promising preclinical findings did not translate into a demonstrable effect on a key biomarker of P-selectin activity in an early-phase human trial.

In contrast, the monoclonal antibody crizanlizumab has achieved regulatory approval for a specific indication in sickle cell disease, although its efficacy has been questioned by the results of a subsequent confirmatory trial. The recent failure of another monoclonal antibody, inclacumab, in a late-stage trial for the same indication further underscores the challenges in targeting the P-selectin pathway effectively in a clinical setting.

For researchers and drug development professionals, the story of P-selectin antagonism serves as a critical case study. It emphasizes the importance of robust biomarker strategies in early clinical development to bridge the gap between preclinical efficacy and human pharmacology. Furthermore, the divergent outcomes of different therapeutic modalities targeting the same pathway warrant further investigation into the nuances of P-selectin biology and its role in different disease contexts. Future efforts in this area will likely focus on optimizing dosing regimens, identifying patient populations most likely to respond, and exploring combination therapies to unlock the full therapeutic potential of P-selectin antagonism.

References

Safety Operating Guide

Essential Safety and Handling Protocols for the Novel P-Selectin Inhibitor Psi-697

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific safety and handling data for the investigational compound Psi-697 is not publicly available. Therefore, this document provides guidance based on established best practices for handling potent, novel small molecules of unknown toxicity. A comprehensive, site-specific risk assessment should be conducted by qualified personnel before any handling of this substance.

Core Principle: Precautionary Handling

Given that this compound is a novel pharmacological agent, it must be treated as a potentially hazardous substance. All handling procedures should be designed to minimize or eliminate the risk of exposure to laboratory personnel. Engineering controls, administrative procedures, and personal protective equipment (PPE) are all critical components of a comprehensive safety plan.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is contingent on the specific laboratory operation being performed and the potential for exposure. The following table summarizes the recommended PPE for various tasks involving this compound.

Task Primary Engineering Control Minimum Required PPE
Storage and Transport Ventilated Chemical Cabinet- Nitrile Gloves- Lab Coat- Safety Glasses
Weighing of Powder Chemical Fume Hood or Vented Balance Enclosure- Double Nitrile Gloves- Disposable Gown- Safety Goggles- N95 Respirator (or higher)
Preparation of Stock Solutions Chemical Fume Hood- Double Nitrile Gloves- Disposable Gown- Safety Goggles- Face Shield (if splash risk)
In Vitro Experiments Biosafety Cabinet or Chemical Fume Hood- Nitrile Gloves- Lab Coat or Disposable Gown- Safety Glasses
Waste Disposal Chemical Fume Hood- Double Nitrile Gloves- Disposable Gown- Safety Goggles- Face Shield

Experimental Protocol: Weighing and Solubilizing this compound Powder

This protocol outlines the steps for safely weighing the solid form of this compound and preparing a stock solution.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Vented balance enclosure or chemical fume hood

  • Calibrated analytical balance

  • Spatula

  • Weighing paper or boat

  • Conical tube or appropriate vial

  • Vortex mixer

  • PPE as specified in the table above

Procedure:

  • Preparation:

    • Don all required PPE: disposable gown, double nitrile gloves, safety goggles, and an N95 respirator.

    • Ensure the vented balance enclosure or chemical fume hood is operational and the sash is at the appropriate height.

    • Decontaminate the work surface before and after the procedure.

  • Weighing:

    • Place a clean weighing boat on the analytical balance and tare.

    • Carefully open the container of this compound inside the enclosure.

    • Using a clean spatula, transfer the desired amount of powder to the weighing boat. Avoid generating dust.

    • Securely close the this compound container.

    • Record the weight.

  • Solubilization:

    • Carefully transfer the weighed powder into the designated vial.

    • Using a calibrated pipette, add the calculated volume of solvent to the vial.

    • Securely cap the vial.

    • Vortex the vial until the compound is fully dissolved.

  • Post-Procedure:

    • Wipe the exterior of the vial to remove any potential contamination.

    • Properly label the stock solution with the compound name, concentration, solvent, and date.

    • Dispose of all contaminated materials (gloves, weighing boat, etc.) in the designated hazardous waste container.

    • Doff PPE in the correct order to avoid cross-contamination.

Visual Workflow and Disposal Plan

The following diagrams illustrate the decision-making process for PPE selection and the proper disposal pathway for waste contaminated with this compound.

PPE_Selection_Workflow start Start: Handling this compound task_assessment Assess Task and Potential for Exposure start->task_assessment is_powder Working with Powder? task_assessment->is_powder is_splash_risk Risk of Splash? is_powder->is_splash_risk No ppe_powder High Containment PPE: - Double Gloves - Gown - Goggles - Respirator is_powder->ppe_powder Yes low_risk Low Risk Task (e.g., handling sealed vials) is_splash_risk->low_risk No ppe_splash Moderate Containment PPE: - Double Gloves - Gown - Goggles - Face Shield is_splash_risk->ppe_splash Yes ppe_standard Standard Lab PPE: - Gloves - Lab Coat - Safety Glasses low_risk->ppe_standard

Caption: PPE selection workflow for handling this compound.

Waste_Disposal_Plan start Waste Generation (this compound Contaminated) waste_type Determine Waste Type start->waste_type sharps Sharps Waste (Needles, Glassware) waste_type->sharps Sharps liquid Liquid Waste (Solutions, Solvents) waste_type->liquid Liquid solid Solid Waste (Gloves, Tubes, Wipes) waste_type->solid Solid sharps_container Puncture-Proof Sharps Container sharps->sharps_container liquid_container Sealed Hazardous Liquid Waste Bottle liquid->liquid_container solid_container Labeled Hazardous Solid Waste Bag/Bin solid->solid_container disposal Dispose via Institutional Hazardous Waste Program sharps_container->disposal liquid_container->disposal solid_container->disposal

Caption: Disposal plan for this compound contaminated materials.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Psi-697
Reactant of Route 2
Psi-697

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.